Tri-GalNAc(OAc)3-Cbz
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C87H134N10O38 |
|---|---|
分子量 |
1928.0 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C87H134N10O38/c1-52(98)94-74-80(130-61(10)107)77(127-58(7)104)65(46-123-55(4)101)133-83(74)120-39-19-16-27-68(110)88-33-22-36-91-71(113)30-42-117-49-87(97-86(116)126-45-64-25-14-13-15-26-64,50-118-43-31-72(114)92-37-23-34-89-69(111)28-17-20-40-121-84-75(95-53(2)99)81(131-62(11)108)78(128-59(8)105)66(134-84)47-124-56(5)102)51-119-44-32-73(115)93-38-24-35-90-70(112)29-18-21-41-122-85-76(96-54(3)100)82(132-63(12)109)79(129-60(9)106)67(135-85)48-125-57(6)103/h13-15,25-26,65-67,74-85H,16-24,27-51H2,1-12H3,(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,98)(H,95,99)(H,96,100)(H,97,116)/t65-,66-,67-,74-,75-,76-,77+,78+,79+,80-,81-,82-,83-,84-,85-/m1/s1 |
InChIキー |
JMCXVEFCNXSLCI-ZTLRGGSLSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)OCC4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tri-GalNAc(OAc)3-Cbz: A Key Ligand for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tri-GalNAc(OAc)3-Cbz, a pivotal molecule in the field of targeted therapeutics. This triantennary N-acetylgalactosamine (GalNAc) derivative is instrumental in the development of therapies aimed at hepatocytes, leveraging its high-affinity binding to the asialoglycoprotein receptor (ASGPR).
Chemical Structure and Properties
This compound is a synthetically derived molecule designed for specific biological targeting. Its structure comprises three N-acetylgalactosamine residues, where the hydroxyl groups are protected by acetate esters (OAc) and a tertiary amine is protected by a benzyloxycarbonyl (Cbz) group.[1][2] This strategic use of protecting groups allows for controlled, site-specific modifications during the synthesis of more complex bioconjugates.[3]
The full IUPAC name for this compound is 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester.[3]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1159408-63-5 | [1][2][4][5][6][7] |
| Molecular Formula | C87H134N10O38 | [1][2][4][5][6][7] |
| Molecular Weight | 1928.04 g/mol | [1][2] |
| Purity | >95% (via HPLC) | [1][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 1646.7 ± 65.0 °C (Predicted) | [3] |
| Density | 1.31 ± 0.1 g/cm3 (Predicted) | [3] |
| pKa | 10.55 ± 0.46 (Predicted) | [3] |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [8][9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [8][10] |
Biological Activity and Mechanism of Action
The primary biological role of this compound stems from its function as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1][2][7][10][11] The ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is responsible for the clearance of glycoproteins from circulation.[4][11]
The triantennary arrangement of GalNAc residues in this ligand leads to a significant increase in binding affinity to the ASGPR, a phenomenon known as the "cluster effect" or multivalency.[4][12] This enhanced affinity, with dissociation constants (Kd) in the nanomolar range for triantennary ligands, is a substantial improvement over the millimolar to micromolar affinity of monovalent GalNAc.[4][12]
Upon binding to the ASGPR, Tri-GalNAc-conjugated molecules are rapidly internalized by hepatocytes via receptor-mediated endocytosis.[11][13] This mechanism forms the basis for its use in targeted drug delivery to the liver.
Applications in Drug Development
The ability to specifically target hepatocytes has made this compound and its derivatives invaluable in modern drug development.
Lysosome-Targeting Chimeras (LYTACs)
A groundbreaking application of this molecule is in the synthesis of Lysosome-Targeting Chimeras (LYTACs).[1][14][15] LYTACs are bifunctional molecules designed to degrade extracellular and membrane-bound proteins. They consist of a ligand that binds to a cell-surface lysosome-targeting receptor (in this case, Tri-GalNAc for ASGPR) linked to a moiety that binds to a target protein of interest.[14][15]
The general workflow for an ASGPR-mediated LYTAC is as follows:
-
The LYTAC binds to both the target protein in the extracellular space and the ASGPR on the hepatocyte surface.
-
This ternary complex is then internalized into the cell through endocytosis.
-
The endosome containing the complex traffics to and fuses with the lysosome.
-
Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.[10]
This technology has been successfully employed to degrade proteins such as EGFR and HER2 in liver cancer cell models.[9][16][17][18]
Delivery of Oligonucleotides
Tri-GalNAc conjugates have revolutionized the delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[11][13] By attaching a triantennary GalNAc ligand to the oligonucleotide, its delivery to hepatocytes is significantly enhanced, leading to more potent gene silencing with lower doses.
Impact on Cellular Signaling Pathways
By targeting membrane receptors like the Epidermal Growth Factor Receptor (EGFR) for degradation, Tri-GalNAc-based LYTACs can effectively inhibit downstream signaling pathways that are often hyperactive in cancer.[9][16][17][18] The EGFR signaling cascade, which includes the PI3K/AKT and RAS/MAPK pathways, is crucial for cell proliferation, survival, and migration.[19][20] Inhibition of these pathways can lead to reduced tumor cell growth.[21]
Experimental Protocols
Synthesis of this compound
The synthesis of triantennary GalNAc structures is a multi-step process. A "pot-economy" approach has been described to improve efficiency and reduce waste.[13] A generalized synthetic scheme involves:
-
Preparation of a Core Scaffold: A trifunctional core, often based on a tris(hydroxymethyl)aminomethane (Tris) backbone, is prepared.
-
Linker Attachment: Amine-reactive linkers are attached to the core scaffold.
-
GalNAc Conjugation: An activated and protected GalNAc acid chloride is reacted with the linker-modified core. The reaction is typically carried out in a solvent like dichloromethane (DCM).
-
Deprotection and Purification: The Cbz protecting group can be selectively removed to expose a primary amine for further conjugation. Purification is often achieved using flash column chromatography or high-performance liquid chromatography (HPLC).[13]
Characterization of the final product and intermediates is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cellular Uptake and Protein Degradation Assay
A standard protocol to evaluate the efficacy of a Tri-GalNAc-based LYTAC involves the following steps:
-
Cell Culture: ASGPR-positive liver cancer cell lines (e.g., HepG2, Huh7) are cultured in appropriate media.[11]
-
Treatment: Cells are treated with the LYTAC at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Western Blotting: The protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific to the target protein (e.g., EGFR) and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the protein bands is quantified to determine the extent of target protein degradation relative to untreated controls.
Conclusion
This compound is a cornerstone molecule for the targeted delivery of therapeutics to the liver. Its high-affinity binding to the asialoglycoprotein receptor enables the development of potent and specific drug conjugates, including innovative platforms like LYTACs for targeted protein degradation. The strategic use of protecting groups in its structure provides the chemical versatility required for its application in a wide range of drug development programs. As research into targeted therapies continues to expand, the importance of ligands like this compound will undoubtedly grow, paving the way for new treatments for liver diseases and other conditions addressable through hepatocyte-specific interventions.
References
- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]
- 2. Tris-GalNAc-NHCbz O-3020 — Organix [organixinc.com]
- 3. TRI-GALNAC(OAC)3 CBZ | 1159408-63-5 [m.chemicalbook.com]
- 4. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 6. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 7. sussex-research.com [sussex-research.com]
- 8. TriGalNAc CBz - CD Bioparticles [cd-bioparticles.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tri-GalNAc(OAc)3 | ASGPR配体 | MCE [medchemexpress.cn]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EGFR-mediated AkT and MAPK pathways: Significance and symbolism [wisdomlib.org]
The Strategic Role of the Cbz Protecting Group in Tri-GalNAc Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cell types is a paramount goal in modern drug development. Triantennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a clinically validated and highly effective targeting ligand for hepatocytes, the primary cells of the liver. This is due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these cells. The synthesis of complex molecules like Tri-GalNAc, however, is a significant undertaking that requires a sophisticated and well-orchestrated protecting group strategy. Among the arsenal of protective groups available to the synthetic chemist, the carboxybenzyl (Cbz) group plays a crucial, albeit often temporary, role in the construction of the Tri-GalNAc scaffold and its subsequent conjugation to therapeutic payloads. This technical guide provides an in-depth exploration of the function of the Cbz protecting group in Tri-GalNAc synthesis, complete with experimental insights and visual aids to illuminate key processes.
The Imperative of Orthogonal Protection in Oligosaccharide Synthesis
The synthesis of complex carbohydrates and their conjugates is complicated by the presence of multiple reactive functional groups, primarily hydroxyl (-OH) and amino (-NH2) groups, with similar reactivities.[1][2] To achieve regioselective modification and build the desired architecture, it is essential to temporarily mask certain functional groups while others react. This is the fundamental role of protecting groups in organic synthesis.[2]
In the context of Tri-GalNAc, which features a branched structure with multiple reactive sites, an "orthogonal" protecting group strategy is critical.[3][4] Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and mutually exclusive conditions.[3] This allows for the selective deprotection of one functional group without affecting others, enabling the stepwise construction of the molecule. The Cbz group is a key player in this strategy, particularly for the protection of amine functionalities.
The Carboxybenzyl (Cbz) Group: A Workhorse in Amine Protection
The Cbz group, also known as the benzyloxycarbonyl group, is a widely used protecting group for amines.[5] Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions, and, most importantly, its clean and efficient removal under specific, mild conditions.[6][7]
Introduction of the Cbz Group
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or a tertiary amine.[6] This reaction is generally high-yielding and proceeds under mild conditions.
Removal of the Cbz Group
The primary advantage of the Cbz group is its facile removal by catalytic hydrogenolysis.[6][7] This reaction involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas (H2) or a hydrogen donor like ammonium formate.[8][9] The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.
Alternatively, the Cbz group can be removed under strong acidic conditions, such as with HBr in acetic acid, or with certain Lewis acids like aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP).[2][10] However, catalytic hydrogenolysis is often preferred due to its milder nature, which preserves other sensitive functional groups that might be present in the molecule.
The Role of Cbz in the Synthesis of the Tri-GalNAc Scaffold
The Tri-GalNAc ligand is typically constructed on a branching scaffold, often derived from tris(hydroxymethyl)aminomethane (Tris). This central scaffold presents a primary amine that requires protection during the subsequent coupling of the GalNAc sugar moieties and any linkers. This is where the Cbz group is frequently employed.
A commercially available and synthetically useful intermediate is a triantennary β-GalNAc derivative where the sugars are per-acetylated and the tertiary amine of the Tris scaffold is protected with a Cbz group.[11][12] This protection prevents the nucleophilic amine from participating in unwanted side reactions during the synthesis and purification of the Tri-GalNAc core.
The Cbz group on the Tri-GalNAc scaffold serves as a temporary mask that is removed at a later stage to reveal the amine, which can then be used for conjugation to a therapeutic molecule, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO).[13][14]
Quantitative Data on Cbz Protection and Deprotection
The efficiency of protecting group manipulations is critical for the overall yield and success of a multi-step synthesis. The following table summarizes representative yields for the introduction and removal of the Cbz group in the context of Tri-GalNAc and related syntheses.
| Step | Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | Cbz | Amine on a scaffold | Benzyl chloroformate, base | >90% | General knowledge |
| Deprotection | Cbz | Cbz-protected amine on a Tri-GalNAc precursor | AlCl₃, HFIP, room temperature, 6h | High | [2] |
| Deprotection | Cbz | Cbz-protected amine | 10% Pd/C, H₂ (or hydrogen donor), various solvents | 95-99% | [7] |
| Deprotection | Cbz | Cbz-tagged glycans | Pd/C, H₂, room temperature, overnight | Quantitative | [4] |
Experimental Protocols
General Procedure for Cbz Protection of an Amine
-
Dissolve the amine-containing substrate in a suitable solvent (e.g., dichloromethane, dioxane, or a mixture with water).
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction.
-
Cool the reaction mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the Cbz-protected product by column chromatography on silica gel if necessary.
General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon filled with H₂ or a hydrogenator apparatus) or add a hydrogen donor such as ammonium formate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be further purified if necessary.[7]
Deprotection of Cbz-amine using AlCl₃/HFIP[2]
-
To a solution of the crude Cbz-protected amine in hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) at room temperature.
-
Stir the resulting suspension at the same temperature for approximately 6 hours.
-
Monitor the reaction for completion using TLC and MALDI-TOF analysis.
-
Upon completion, a portion of the HFIP can be recovered via downward distillation.
-
Dilute the reaction mixture with dichloromethane (DCM) for further processing and purification.
Visualization of Key Pathways and Workflows
ASGPR-Mediated Endocytosis of a Tri-GalNAc Conjugate
The biological rationale for using Tri-GalNAc as a targeting ligand is its ability to engage the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to receptor-mediated endocytosis and the delivery of the conjugated therapeutic into the cell.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc-drug conjugate.
Experimental Workflow: Solid-Phase Synthesis of a GalNAc-siRNA Conjugate
The conjugation of a Cbz-protected Tri-GalNAc unit to an siRNA is often achieved through solid-phase synthesis. The siRNA is assembled on a solid support, and the Tri-GalNAc moiety is coupled to the 5' or 3' end. The Cbz group is then removed to yield the final conjugate.
Caption: Workflow for solid-phase synthesis of a Tri-GalNAc-siRNA conjugate.
Conclusion
The carboxybenzyl (Cbz) protecting group is a vital tool in the intricate synthesis of Tri-GalNAc and its conjugates. Its role is primarily to mask the reactive amine on the central scaffold, thereby enabling the controlled and regioselective construction of the triantennary ligand. The Cbz group's stability to a range of reaction conditions and its facile removal via catalytic hydrogenolysis make it an excellent choice for an orthogonal protecting group strategy. A thorough understanding of the application and manipulation of the Cbz group is essential for researchers and drug development professionals working to create next-generation hepatocyte-targeted therapeutics. The strategic use of this and other protecting groups will continue to be a cornerstone of innovation in the field of targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Tri-GalNAc(OAc)3-Cbz Scaffold: A Gateway to Precision Hepatocyte Targeting via the Asialoglycoprotein Receptor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes, has emerged as a prime target for the liver-specific delivery of therapeutics. Ligands featuring a trivalent N-acetylgalactosamine (Tri-GalNAc) cluster exhibit exceptionally high affinity and specificity for ASGPR, a phenomenon known as the "cluster effect." This technical guide provides an in-depth exploration of the mechanism of action of Tri-GalNAc-based ligands with ASGPR, with a focus on the synthetic precursor, Tri-GalNAc(OAc)3-Cbz. We will delve into the binding kinetics, cellular uptake, and intracellular trafficking pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this interaction and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction: The ASGPR and the Power of Trivalent GalNAc
The ASGPR is a highly efficient receptor responsible for the clearance of desialylated glycoproteins from circulation.[1][2] It recognizes terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues, with a significantly higher affinity for the latter.[2][3] While a single GalNAc moiety binds to ASGPR with low affinity (in the micromolar range), the conjugation of three GalNAc units in a specific spatial arrangement, known as a triantennary or Tri-GalNAc cluster, leads to a dramatic increase in binding affinity, reaching the low nanomolar to picomolar range.[4][5] This avidity enhancement is critical for efficient receptor-mediated endocytosis.
The molecule this compound serves as a key protected intermediate in the synthesis of these potent ASGPR ligands.[6] The acetyl (OAc) groups protect the hydroxyl moieties of the GalNAc sugars, while the carboxybenzyl (Cbz) group protects the amine on the linker scaffold. These protecting groups are subsequently removed to yield the active, deprotected Tri-GalNAc ligand capable of high-affinity binding to the ASGPR.
Mechanism of Action: A Stepwise Journey into the Hepatocyte
The interaction of a deprotected Tri-GalNAc ligand with the ASGPR initiates a cascade of events leading to the internalization of the ligand and any conjugated cargo. This process can be broken down into several key stages:
-
Binding to ASGPR: The three terminal GalNAc residues of the ligand simultaneously engage with the carbohydrate recognition domains (CRDs) of the ASGPR subunits on the hepatocyte surface.[5] This multivalent interaction is crucial for the high-affinity binding.
-
Receptor Clustering and Clathrin-Mediated Endocytosis: Ligand binding induces the clustering of ASGPRs into clathrin-coated pits.[7][8] This is followed by the invagination of the cell membrane to form clathrin-coated vesicles, encapsulating the ligand-receptor complex.[2]
-
Endosomal Trafficking and Acidification: The vesicles shed their clathrin coat and mature into early endosomes. As the endosomes mature, their internal pH decreases.[9]
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome causes a conformational change in the ASGPR, leading to the dissociation of the Tri-GalNAc ligand.[1] The unoccupied ASGPR is then sorted into recycling endosomes and transported back to the cell surface for reuse.[1][10]
-
Lysosomal Degradation and Cargo Release: The liberated ligand and its conjugated payload are trafficked to the lysosome for degradation.[2] For therapeutic applications, the linker connecting the drug to the Tri-GalNAc moiety is often designed to be cleaved within the endosomal or lysosomal compartment, releasing the active drug into the cytoplasm.
Quantitative Data: Binding Affinities of Tri-GalNAc Ligands
The affinity of Tri-GalNAc ligands for the ASGPR has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter representing the strength of the ligand-receptor interaction, with lower values indicating higher affinity.
| Ligand Valence | Linker/Scaffold | Method | Dissociation Constant (Kd) | Reference(s) |
| Monovalent GalNAc | - | Not Specified | ~40 µM | [4][5] |
| Bivalent GalNAc | Triterpenic Acid | Surface Plasmon Resonance | 1.3 ± 1.1 nM | [11] |
| Trivalent GalNAc | Triterpenic Acid | Surface Plasmon Resonance | 0.7 ± 0.2 nM | [11] |
| Trivalent GalNAc | Long Linker | Surface Plasmon Resonance | 0.8 ± 0.1 nM | [11] |
| Trivalent GalNAc | Novel Ligand | Not Specified | < 100 pM | [12] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a Tri-GalNAc ligand for the ASGPR.
Methodology:
-
Immobilization of ASGPR:
-
Purified ASGPR is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of ASGPR in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the deprotected Tri-GalNAc ligand (analyte) in a running buffer (e.g., HBS-P+ with calcium) are injected over the sensor surface.
-
The association of the ligand to the immobilized ASGPR is monitored in real-time as a change in resonance units (RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Fluorescence Polarization (FP) Binding Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the binding affinity of unlabeled Tri-GalNAc ligands by competition with a fluorescently labeled tracer.
Methodology:
-
Assay Setup:
-
A fluorescently labeled Tri-GalNAc tracer (e.g., Cy5-labeled Tri-GalNAc) is used.
-
A fixed concentration of the tracer and purified ASGPR are incubated in a suitable assay buffer in a microplate (e.g., 96-well or 384-well).
-
-
Competition Assay:
-
Increasing concentrations of the unlabeled competitor Tri-GalNAc ligand are added to the wells containing the tracer and ASGPR.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader.
-
The decrease in polarization, as the unlabeled ligand displaces the fluorescent tracer, is plotted against the concentration of the competitor.
-
The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined from the resulting dose-response curve. The Ki (an indicator of binding affinity) can then be calculated from the IC50.
-
Cellular Uptake Assay in HepG2 Cells
HepG2 cells, a human liver cancer cell line, endogenously express high levels of ASGPR and are a standard model for studying ASGPR-mediated uptake.
Objective: To quantify the ASGPR-dependent internalization of a fluorescently labeled Tri-GalNAc conjugate.
Methodology:
-
Cell Culture:
-
HepG2 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) in multi-well plates.
-
-
Uptake Experiment:
-
Cells are incubated with a fluorescently labeled Tri-GalNAc conjugate (e.g., FITC-labeled) at 37°C for various time points.
-
For competition experiments, a parallel set of cells is co-incubated with the fluorescent conjugate and a large excess of an unlabeled Tri-GalNAc ligand to demonstrate specificity.
-
As a negative control, the assay can be performed at 4°C to inhibit active endocytosis.
-
-
Quantification:
-
Flow Cytometry: After incubation, cells are washed, detached, and analyzed by flow cytometry to measure the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.
-
Fluorescence Microscopy: Cells can be fixed and imaged using a fluorescence microscope to visualize the intracellular localization of the conjugate.
-
Visualizations
Synthesis and Deprotection Workflow
Caption: Synthetic workflow for the generation of an active Tri-GalNAc targeted therapeutic.
ASGPR-Mediated Endocytosis Signaling Pathway
Caption: The cellular pathway of Tri-GalNAc ligand internalization via ASGPR.
Conclusion
The Tri-GalNAc moiety represents a powerful and clinically validated tool for the targeted delivery of therapeutics to hepatocytes. The high-affinity interaction with the ASGPR, driven by the "cluster effect," facilitates efficient and specific cellular uptake via clathrin-mediated endocytosis. The synthetic precursor, this compound, is a cornerstone in the development of these advanced drug delivery systems. A thorough understanding of the mechanism of action, coupled with robust in vitro and in vivo characterization using the methodologies outlined in this guide, is essential for the successful design and optimization of next-generation liver-targeted therapies.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recycling of the asialoglycoprotein receptor: biochemical and immunocytochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]
- 12. researchgate.net [researchgate.net]
Tri-GalNAc(OAc)3-Cbz for Asialoglycoprotein Receptor Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, has emerged as a prime target for the delivery of therapeutics to the liver. Its high expression level, rapid internalization, and recycling make it an efficient portal for introducing a variety of cargo molecules into liver cells. N-acetylgalactosamine (GalNAc) is a natural ligand for ASGPR, and multivalent presentation of GalNAc significantly enhances binding affinity. Triantennary GalNAc (Tri-GalNAc) conjugates have become the gold standard for liver-targeted drug delivery, particularly for oligonucleotide therapeutics. This technical guide focuses on Tri-GalNAc(OAc)3-Cbz, a protected form of a versatile Tri-GalNAc linker, providing a comprehensive overview of its synthesis, deprotection, conjugation, and application in ASGPR-mediated targeting. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to aid researchers in the design and execution of their studies.
Introduction to ASGPR and Tri-GalNAc Targeting
The asialoglycoprotein receptor is a highly abundant receptor on the sinusoidal surface of hepatocytes, with approximately 500,000 to 1 million receptors per cell.[1][2] Its primary physiological function is to clear desialylated glycoproteins from circulation. This natural biological process has been ingeniously co-opted for therapeutic purposes. The binding of ligands to ASGPR is calcium-dependent and specific for terminal galactose or N-acetylgalactosamine residues.
A key principle in ASGPR targeting is the "cluster effect" or multivalency. While a single GalNAc moiety exhibits weak binding to the receptor, a trivalent presentation of GalNAc, with optimal spacing of 15-20 Å between the sugar residues, results in a dramatic increase in binding affinity, with dissociation constants (Kd) shifting from the micromolar (µM) to the nanomolar (nM) range.[3][4] This high-avidity interaction facilitates rapid and efficient receptor-mediated endocytosis of the conjugated cargo.[1]
This compound is a chemically synthesized building block designed for the facile incorporation of a Tri-GalNAc targeting ligand onto a variety of molecules. The acetyl (OAc) groups on the sugar hydroxyls and the benzyloxycarbonyl (Cbz) group on the amine of the linker serve as protecting groups. These protecting groups prevent unwanted side reactions during synthesis and conjugation and can be selectively removed to either reveal the active targeting ligand or to allow for further chemical modification.[5][6]
Synthesis and Deprotection of this compound
The synthesis of triantennary GalNAc ligands can be complex and time-consuming.[7] However, scalable processes have been developed to produce these crucial molecules in multi-kilogram quantities.[8] The general strategy involves the synthesis of a GalNAc phosphoramidite or a tri-GalNAc CPG solid support for automated oligonucleotide synthesis, or the creation of a triantennary core to which activated GalNAc monomers are attached.[9][10]
A "pot-economy" approach has been described for the synthesis of triantennary GalNAc, which minimizes the number of separate reaction and purification steps, making the process more efficient and environmentally friendly.[9][11] This method involves the sequential addition of reagents to a single reaction vessel to build the triantennary structure.[12]
Deprotection of Acetyl and Cbz Groups:
To render the Tri-GalNAc moiety active for ASGPR binding and to unmask the linker for conjugation, the acetyl and Cbz protecting groups must be removed.
-
Acetyl Group Removal: The acetyl groups on the GalNAc residues are typically removed under basic conditions, for example, by treatment with ammonia or a suitable amine.
-
Cbz Group Removal: The Cbz group is commonly removed by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas).[13] However, for substrates with sensitive functionalities that are not compatible with hydrogenolysis, alternative methods such as acid-mediated deprotection (e.g., using HCl in an organic solvent or aluminum chloride in a fluorinated solvent) can be employed.[13][14]
Quantitative Data on ASGPR Binding and Cellular Uptake
The trivalent nature of Tri-GalNAc conjugates is critical for high-affinity binding to ASGPR. The following tables summarize key quantitative data from the literature.
| Ligand | Receptor/Cell Line | Binding Affinity (Kd) | Reference(s) |
| Monomeric GalNAc | Asialoglycoprotein Receptor (ASGPR) | ~40 µM | [3][15] |
| Trivalent GalNAc | Asialoglycoprotein Receptor (ASGPR) | < 100 pM to 2.75 nM | [16][17] |
Table 1: Binding Affinities of GalNAc Ligands to ASGPR.
| Conjugate | Cell Line | Parameter | Value | Reference(s) |
| Tri-GalNAc-siRNA | Primary Human Hepatocytes | Cellular Uptake | Significant uptake observed at 16 nM and 200 nM | [18] |
| Tri-GalNAc-biotin (2 µM) + NeutrAvidin-650 (500 nM) | HepG2 cells | Cellular Uptake | Time-dependent increase in fluorescence | [4][19] |
| Tri-GalNAc-Antisense Oligonucleotide (ASO) | Mouse Liver | ED50 for mRNA reduction | 0.5-2 mg/kg | [20] |
| Tri-GalNAc-Cetuximab (antibody) | HepG2 cells | EGFR Degradation | ~40% downregulation at 30 nM | [19] |
Table 2: Cellular Uptake and Activity of Tri-GalNAc Conjugates.
Experimental Protocols
General Protocol for Conjugation of Tri-GalNAc-NHS Ester to a Primary Amine-Containing Molecule
This protocol describes a general method for conjugating a Tri-GalNAc ligand, activated as an N-hydroxysuccinimide (NHS) ester, to a molecule containing a primary amine, such as a protein or a modified oligonucleotide.[4][21]
-
Preparation of Tri-GalNAc-NHS Ester:
-
Dissolve Tri-GalNAc-COOH in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the activated Tri-GalNAc-NHS ester can be used directly or purified.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Add the Tri-GalNAc-NHS ester solution dropwise to the solution of the amine-containing molecule while stirring. The molar ratio of NHS ester to the target molecule may need to be optimized.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using an appropriate method based on the properties of the cargo molecule, such as size exclusion chromatography, dialysis, or HPLC.
-
In Vitro Cellular Uptake Assay in HepG2 Cells
This protocol provides a general method for assessing the ASGPR-mediated uptake of a fluorescently labeled Tri-GalNAc conjugate in HepG2 cells, a human hepatoma cell line that expresses ASGPR.[4][22][23]
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 24- or 96-well plates and allow them to adhere and reach near confluence.
-
-
Cellular Uptake Experiment:
-
Wash the cells with pre-warmed PBS or serum-free medium.
-
Add the fluorescently labeled Tri-GalNAc conjugate at the desired concentration to the cells.
-
For competition experiments to confirm ASGPR-mediated uptake, pre-incubate a set of wells with a high concentration of free GalNAc or asialofetuin for 30 minutes before adding the labeled conjugate.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.[4][24]
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells several times with cold PBS to remove unbound conjugate.
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Flow Cytometry:
-
Wash the cells with cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in FACS buffer.
-
Analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) is used to quantify uptake.[23]
-
-
Plate Reader-Based Quantification:
-
Wash the cells extensively with cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a microplate reader.[4]
-
-
Visualizing Key Pathways and Workflows
ASGPR-Mediated Endocytosis Signaling Pathway
The following diagram illustrates the key steps in the internalization of a Tri-GalNAc conjugated therapeutic via the asialoglycoprotein receptor.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc-drug conjugate.
Experimental Workflow for Evaluating a Novel Tri-GalNAc Conjugate
This diagram outlines a typical workflow for the preclinical evaluation of a new therapeutic agent conjugated to a Tri-GalNAc ligand.
Caption: Preclinical evaluation workflow for a Tri-GalNAc conjugate.
Conclusion
This compound and related triantennary GalNAc constructs are powerful tools for the development of liver-targeted therapeutics. The high affinity and specificity of the Tri-GalNAc ligand for the asialoglycoprotein receptor enable efficient delivery of a wide range of payloads to hepatocytes, leading to enhanced potency and an improved therapeutic index. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate the advancement of novel liver-directed therapies. The continued refinement of ligand design, conjugation strategies, and our understanding of the underlying biology will undoubtedly lead to the next generation of innovative medicines for liver diseases.
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRI-GALNAC(OAC)3 CBZ | 1159408-63-5 [m.chemicalbook.com]
- 6. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 7. Design and synthesis of novel GalNAc linker moieties, conjugation to antisense oligonucleotides and evaluation in mice [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. tdcommons.org [tdcommons.org]
- 15. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Introduction: The Rise of Hepatocyte-Targeted Therapies
An In-depth Technical Guide to the Core Principles of Trivalent GalNAc Ligand Design
Audience: Researchers, scientists, and drug development professionals.
The targeted delivery of therapeutic agents to specific cell types represents a paramount goal in modern drug development. For liver-directed therapies, the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the sinusoidal surface of hepatocytes, has emerged as a prime target.[1][2] This receptor's natural function is to clear circulating glycoproteins by recognizing terminal N-acetylgalactosamine (GalNAc) or galactose residues.[3][4]
Harnessing this endogenous pathway, scientists have developed ligands composed of multiple GalNAc moieties to achieve highly efficient and selective delivery of various therapeutic payloads, most notably small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver.[5][6][7] Among various configurations, the trivalent (triantennary) arrangement of GalNAc has become the gold standard, demonstrating a remarkable increase in binding affinity and subsequent therapeutic potency.[8][9] This guide provides a detailed overview of the fundamental principles governing the design of these trivalent GalNAc ligands, summarizing key structure-activity relationship (SAR) data and outlining essential experimental protocols for their evaluation.
Core Design Principles
The success of a trivalent GalNAc conjugate hinges on a synergistic interplay of valency, spatial orientation, and the chemical nature of its components.
The "Cluster Effect": Power of Trivalency
The ASGPR is a hetero-oligomeric complex, and its subunits arrange to form a trivalent binding site.[9] This architecture leads to a phenomenon known as the "cluster effect" or multivalency, where the avidity of a ligand with multiple binding motifs is orders of magnitude greater than the sum of its individual monovalent interactions.
-
Binding Affinity: Monovalent GalNAc ligands bind to the ASGPR with millimolar (mM) affinity, which is too weak for effective therapeutic targeting. In contrast, trivalent GalNAc ligands achieve nanomolar (nM) binding affinity, representing a potential 1,000,000-fold increase.[3][8]
-
Optimal Valency: While tetravalent ligands show a slightly higher affinity than trivalent ones, the improvement is modest.[3][8] Considering the increased synthetic complexity, trivalent ligands offer the optimal balance of high-affinity binding and manufacturability, establishing them as the industry standard.[8][9] Divalent ligands generally exhibit lower potency.[8]
Scaffold and Linker Architecture
The scaffold serves as the molecular backbone that presents the three GalNAc sugars in a precise spatial arrangement for optimal engagement with the ASGPR's binding pockets.
-
Scaffold Design: A variety of chemical scaffolds have been successfully employed, including those built from tris(hydroxymethyl)aminomethane (Tris), lysyl-lysine dipeptides, and trans-4-hydroxyprolinol.[10][11][12] The primary goal is to create a pre-organized, rigid structure that minimizes the entropic penalty upon binding. A simplified Tris-based GalNAc cluster has been identified as being highly efficient and can be assembled from readily available starting materials.[10][13]
-
Linker Spacing: The length and flexibility of the linkers connecting the GalNAc sugars to the scaffold are critical. The binding sites of the ASGPR are estimated to be separated by 15–25 Å.[12] Studies have shown that trivalent ligands with spacers of approximately 20 Å between GalNAc moieties exhibit significantly higher affinity than those with shorter spacers.[12][14]
-
Payload Conjugation: The entire trivalent GalNAc cluster is attached to the therapeutic payload (e.g., an oligonucleotide) via a separate linker. For siRNAs, this conjugation is typically made to the 3'-end of the sense strand, which allows for effective recognition by the ASGPR without interfering with the RNAi machinery.[5]
ASGPR-Mediated Endocytosis Pathway
The delivery of the therapeutic payload is a multi-step biological process initiated by the high-affinity binding of the GalNAc ligand to the ASGPR.
-
Binding & Internalization: The GalNAc-conjugated drug binds to ASGPR on the hepatocyte surface.[1] This binding triggers rapid aggregation of the ligand-receptor complexes into clathrin-coated pits.[1]
-
Endocytosis: The clathrin-coated pits invaginate to form endosomes, carrying the conjugate into the cell.[11][15]
-
Acidification & Dissociation: The endosome's internal environment becomes acidic, causing a conformational change in the ASGPR that leads to the dissociation of the GalNAc ligand.[15] The ASGPR is then recycled back to the cell surface, a process that occurs approximately every 15 minutes.[3]
-
Endosomal Escape & Payload Release: The free conjugate is trafficked to the lysosome. A fraction of the payload must escape the endo-lysosomal pathway to reach the cytoplasm (for siRNAs) or the nucleus (for some ASOs) to engage its target mRNA.[11][15] The exact mechanism of endosomal escape remains an area of active investigation but is a critical step for therapeutic efficacy.[11]
References
- 1. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asialoglycoprotein receptor (ASGPR): a peculiar target of liver-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Custom synthesis of N-acetylgalactosamine (GalNac) siRNA [biosyn.com]
- 6. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GalNAc: game-changers in developing liver-targeted conjugate therapies [iptonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical and Clinical Advances of GalNAc-Decorated Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Comprehensive Structure-Activity Relationship of Triantennary N-Acetylgalactosamine Conjugated Antisense Oligonucleotides for Targeted Delivery to Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Tri-GalNAc(OAc)3-Cbz: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for the trivalent N-acetylgalactosamine derivative, Tri-GalNAc(OAc)3-Cbz. Given the specialized nature of this molecule, publicly available quantitative data is limited. This guide therefore consolidates the existing information and provides generalized experimental protocols for researchers to determine these properties in their own laboratories.
Introduction to this compound
This compound is a key building block in the synthesis of targeted drug delivery systems. The triantennary GalNAc structure serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This interaction facilitates the targeted delivery of therapeutic payloads to the liver. The molecule's structure includes acetyl (OAc) protecting groups on the sugar moieties and a carboxybenzyl (Cbz) group protecting a primary amine. These protecting groups are crucial for synthetic strategies and also significantly influence the molecule's solubility and stability profiles.
Solubility Data
Direct quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly accessible literature. However, based on product data sheets from various suppliers and the general properties of acetylated carbohydrates, a qualitative and estimated solubility profile can be summarized.
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Tri-GalNAc(OAc)3 | DMSO | 10 mg/mL | Requires sonication for dissolution. |
| Tri-GalNAc(OAc)3 | In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 1.33 mg/mL | Forms a clear solution; saturation point not specified. |
| Tri-GalNAc(OAc)3 | In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 1.33 mg/mL | Forms a clear solution; saturation point not specified. |
| Tri-GalNAc(OAc)3 | In vivo formulation (10% DMSO, 90% corn oil) | ≥ 1.33 mg/mL | Forms a clear solution; saturation point not specified. |
| TriGalNAc CBz | DMSO | Soluble | Quantitative value not provided. |
General Solubility Trends for Protected Carbohydrates:
The presence of acetyl protecting groups on the hydroxyls of the GalNAc residues significantly decreases the polarity of the molecule compared to its unprotected form. This generally leads to:
-
Increased solubility in moderately polar organic solvents: Such as dichloromethane (DCM), chloroform, and ethyl acetate.
-
Reduced solubility in highly polar protic solvents: Such as water and methanol. The Cbz group also contributes to the overall hydrophobicity of the molecule.
The following table provides an estimated, non-empirically verified solubility profile for this compound based on these chemical principles. Researchers should verify these estimations experimentally.
Data Presentation: Estimated Solubility Profile of this compound
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Very Low | High number of hydrophobic acetyl and Cbz groups. |
| Methanol | 5.1 | Low to Moderate | May exhibit some solubility due to its ability to hydrogen bond, but likely limited. |
| Ethanol | 4.3 | Moderate | Similar to methanol but slightly less polar. |
| Acetone | 4.3 | Moderate to High | Good solvent for many protected carbohydrates. |
| Dichloromethane (DCM) | 3.1 | High | Commonly used solvent in the synthesis of such compounds. |
| Chloroform | 4.1 | High | Similar to DCM. |
| Ethyl Acetate | 4.4 | Moderate to High | A less polar ester solvent. |
| Tetrahydrofuran (THF) | 4.0 | High | A good solvent for a wide range of organic molecules. |
| Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent known for its broad solvency. |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, confirmed to be a good solvent for related compounds. |
Stability Data
-
Acetyl (OAc) Esters: Acetyl groups are esters and are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on pH and temperature. They are generally stable under neutral conditions.
-
Carboxybenzyl (Cbz) Carbamate: The Cbz group is a carbamate that is known to be stable under a wide range of conditions, including basic and mildly acidic environments. It is, however, readily cleaved by catalytic hydrogenolysis. It can also be removed by strong acids like HBr in acetic acid.
Storage Recommendations:
Based on the general stability of similar compounds, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
It is recommended to store solutions in anhydrous solvents to prevent hydrolysis of the acetyl groups.
Experimental Protocols
For researchers needing to generate precise quantitative data, the following standard protocols are recommended.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
The solubility is calculated from the measured concentration and the dilution factor.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp for photostability testing
-
Oven for thermal stress testing
-
HPLC system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Incubate at a set temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound and add NaOH to a final concentration of 0.1 M. Incubate at room temperature or a slightly elevated temperature, taking samples at intervals. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound and add H₂O₂ (e.g., 3%). Incubate at room temperature and sample over time.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) and test for degradation over time.
-
Photostability: Expose the solid compound to UV light (e.g., according to ICH Q1B guidelines) and analyze for degradation.
-
Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC, to separate the parent compound from any degradation products.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: Workflow for stability assessment via forced degradation studies.
The Crucial Role of Acetate Protection in GalNAc Derivatives for Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of oligonucleotide therapeutics to specific cell types represents a significant advancement in modern medicine. Among the most successful strategies is the use of N-acetylgalactosamine (GalNAc) to target hepatocytes, the primary cells of the liver. This approach leverages the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these cells. The synthesis of well-defined GalNAc-oligonucleotide conjugates is a complex process where the strategic use of protecting groups is paramount. This technical guide provides a detailed exploration of the core principles behind acetate protection in the synthesis of GalNAc derivatives, focusing on its application in the development of targeted oligonucleotide drugs.
The Imperative of Protecting Groups in Glycochemistry
Carbohydrates, such as GalNAc, are replete with hydroxyl (-OH) groups of similar reactivity. During the intricate multi-step synthesis of GalNAc-conjugated oligonucleotides, these hydroxyl groups can interfere with desired chemical transformations. Protecting groups are temporarily installed on these functional groups to prevent unwanted side reactions.
Acetate esters are widely employed as protecting groups for the hydroxyl moieties of GalNAc during the synthesis of phosphoramidite building blocks. These acetyl groups are stable under the conditions required for solid-phase oligonucleotide synthesis but can be efficiently removed during the final deprotection step. This strategy of employing different classes of protecting groups that can be removed under distinct conditions is known as orthogonal protection.[1][2]
The Synthesis and Deprotection Workflow of GalNAc-Oligonucleotide Conjugates
The journey from a protected GalNAc monomer to a biologically active oligonucleotide conjugate involves a meticulously planned workflow. The key stages involve the synthesis of an acetate-protected GalNAc phosphoramidite, its incorporation into an oligonucleotide chain via solid-phase synthesis, and a final deprotection step to unmask the functional hydroxyl groups, which are crucial for receptor binding.
The following diagram illustrates a generalized workflow for the synthesis of a GalNAc-siRNA conjugate:
The Critical Deprotection Step: Unmasking for Biological Activity
While acetate groups are essential for a successful synthesis, their presence on the final GalNAc-oligonucleotide conjugate would hinder its therapeutic efficacy. The N-acetyl group at the 2-position and the hydroxyl groups at the 3- and 4-positions of the galactose ring are critical for high-affinity binding to the ASGPR.[3] Therefore, complete removal of the acetate protecting groups from the hydroxyls is a crucial final step.
This deprotection is typically achieved by ammonolysis, which involves treating the protected conjugate with aqueous ammonia or a mixture of aqueous ammonia and methylamine.[4][5] This process cleaves the ester bonds of the acetate groups, regenerating the free hydroxyls.
Experimental Protocol: Representative Deprotection of Acetylated GalNAc-Oligonucleotides
The following is a representative protocol for the deprotection of a GalNAc-conjugated oligonucleotide synthesized on a solid support. Specific conditions may vary depending on the scale of the synthesis and the specific oligonucleotide sequence.
Table 1: Representative Protocol for Deprotection of Acetylated GalNAc-Oligonucleotides
| Step | Reagent/Condition | Duration | Temperature | Purpose |
| 1. Cleavage and Deprotection | Concentrated aqueous ammonia (28-30%) or a 1:1 mixture of aqueous ammonia and 40% aqueous methylamine (AMA) | 8-16 hours | 55 °C | Cleavage from solid support and removal of protecting groups from nucleobases and phosphate backbone. |
| 2. Evaporation | SpeedVac or nitrogen stream | To dryness | Room Temperature | Removal of ammonia/methylamine. |
| 3. Reconstitution | Nuclease-free water or appropriate buffer | - | Room Temperature | Dissolving the deprotected oligonucleotide. |
| 4. Purification | Anion-exchange or reverse-phase HPLC | - | - | Isolation of the pure GalNAc-oligonucleotide conjugate. |
| 5. Analysis | LC-MS and UV spectroscopy | - | - | Confirmation of molecular weight and quantification. |
Note: It is crucial to ensure complete removal of the acetyl groups, as incomplete deprotection can lead to reduced binding affinity to the ASGPR and consequently, lower therapeutic potency. Troubleshooting for incomplete deprotection may involve extending the reaction time or increasing the temperature of the ammonolysis step.[6] Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for verifying the complete removal of all protecting groups.[7][8]
The Impact of GalNAc Structure on ASGPR Binding and In Vivo Efficacy
The precise structure and presentation of the GalNAc ligand are critical for its recognition by the ASGPR and subsequent cellular uptake. Research has demonstrated that both the N-acetyl group and the multivalency of the ligand play a significant role in binding affinity.
Table 2: ASGPR Binding Affinities of GalNAc Derivatives
| Ligand | Valency | Binding Affinity (Kd) | Reference |
| Galactose | Monovalent | Low (mM range) | [3] |
| N-Acetylgalactosamine (GalNAc) | Monovalent | 40 µM | [9][10] |
| Trivalent GalNAc Conjugate | Trivalent | Nanomolar (nM) range | [3] |
As the data indicates, the presence of the N-acetyl group enhances binding affinity by 10- to 60-fold compared to galactose.[3] Furthermore, presenting multiple GalNAc residues in a clustered or "trivalent" configuration leads to a dramatic increase in binding affinity, a phenomenon known as the "cluster effect" or "multivalency effect".[3] This high-avidity interaction is essential for the efficient and selective uptake of GalNAc-oligonucleotide conjugates into hepatocytes.
The Cellular Fate of GalNAc-Oligonucleotide Conjugates: A Signaling Pathway Overview
Once the GalNAc-oligonucleotide conjugate is administered, it embarks on a journey to the liver, where it engages with the ASGPR on hepatocytes. This interaction triggers a cascade of events leading to the internalization of the therapeutic payload.
The following diagram outlines the key steps in the ASGPR-mediated endocytosis of a GalNAc-siRNA conjugate:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020234208A1 - Process for the preparation of galnac phosphoramidite epimers - Google Patents [patents.google.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. High-sensitivity workflow for LC-MS-based analysis of GalNAc-conjugated oligonucleotides: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Initial Investigation of Tri-GalNAc(OAc)3-Cbz for Hepatocyte-Targeted Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of therapeutics to hepatocytes is a significant strategy for treating various liver diseases and for modulating liver-expressed proteins. The asialoglycoprotein receptor (ASGPR), a C-type lectin abundantly and specifically expressed on the surface of hepatocytes, is a prime target for this purpose. This receptor exhibits a high binding affinity for N-acetylgalactosamine (GalNAc) residues, particularly when presented in a multivalent format. Triantennary GalNAc (Tri-GalNAc) conjugates have emerged as a highly effective ligand for ASGPR, demonstrating a binding affinity up to 106 times greater than their monovalent counterparts. This guide focuses on the initial experimental investigations of Tri-GalNAc(OAc)3-Cbz, a protected form of a Tri-GalNAc ligand, for its potential in mediating hepatocyte uptake. We will cover the necessary chemical deprotection, detailed experimental protocols for cell-based uptake assays, and methods to confirm the specificity of the ASGPR-mediated pathway.
The Tri-GalNAc Ligand and the Role of Protective Groups
The compound this compound is a synthetic precursor to the active ASGPR ligand. The "(OAc)3" denotes that the hydroxyl groups on the three GalNAc sugar moieties are protected by acetyl (Ac) groups, and "Cbz" indicates that an amine group, likely on the linker scaffold, is protected by a benzyloxycarbonyl group. These protective groups are essential during chemical synthesis to prevent unwanted side reactions. However, for the ligand to be recognized by the ASGPR, these groups must be removed to expose the free hydroxyl and amine functionalities. Therefore, the first step in any biological investigation is the chemical deprotection of the molecule.
Deprotection of this compound
The initial investigation begins with the conversion of the protected precursor into a biologically active ligand. This typically involves a two-step deprotection process.
Caption: Workflow for the chemical deprotection of this compound.
The ASGPR-Mediated Endocytosis Pathway
The biological activity of the Tri-GalNAc ligand is entirely dependent on its interaction with ASGPR on hepatocytes. Upon binding, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. The complex traffics through the endosomal pathway, and as the endosome acidifies, the ligand dissociates from the receptor. The ASGPR is then recycled back to the cell surface (a process that takes approximately 15 minutes), ready to bind new ligands, while the ligand and its conjugated cargo are transported to the lysosome for degradation. This rapid recycling and high receptor density (around 500,000 copies per cell) make the ASGPR an exceptionally efficient system for the specific uptake of targeted molecules into hepatocytes.
Caption: The cellular pathway of Tri-GalNAc conjugate uptake via ASGPR.
Experimental Protocols
The following protocols provide a framework for the initial in vitro investigation of a deprotected Tri-GalNAc ligand's ability to mediate hepatocyte uptake.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh7 are suitable models as they express high levels of ASGPR. A control cell line that does not express ASGPR, such as the human lung carcinoma A549 cell line, should be used to demonstrate specificity.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., Eagle's Minimum Essential Medium for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Hepatocyte Uptake Assay
This protocol is adapted from studies using a Tri-GalNAc-biotin conjugate to mediate the uptake of fluorescently labeled NeutrAvidin.
-
Objective: To quantify the uptake of a cargo molecule delivered by the Tri-GalNAc ligand into hepatocytes over time.
-
Materials:
-
Deprotected, purified Tri-GalNAc ligand.
-
Fluorescently labeled cargo protein (e.g., NeutrAvidin-650, 'NA-650'). The cargo is complexed non-covalently with a biotinylated version of the Tri-GalNAc ligand.
-
HepG2, Huh7, and A549 cells.
-
96-well black, clear-bottom tissue culture plates.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Seeding: Seed HepG2, Huh7, and A549 cells into a 96-well plate at a density of 50,000 - 150,000 cells per well and allow them to adhere overnight.
-
Preparation of Complex: Prepare the Tri-GalNAc-cargo complex by incubating the biotinylated Tri-GalNAc ligand with the fluorescently labeled NeutrAvidin (e.g., 2 µM of ligand with 500 nM of NA-650) in serum-free media for 30 minutes at room temperature.
-
Cell Treatment: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared complex solution to the wells. Include control wells with NA-650 alone.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 2, 4, 6, 16 hours).
-
Washing: After incubation, aspirate the treatment solution and wash the cells three times with cold PBS to remove any non-internalized complex.
-
Lysis & Quantification: Add cell lysis buffer to each well. Measure the intracellular fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).
-
Confirmation of ASGPR-Mediated Uptake
To ensure the observed uptake is specific to the ASGPR pathway, two key experiments should be performed.
-
Competitive Inhibition Assay:
-
Pre-incubate HepG2 cells with a high concentration (e.g., 100-fold molar excess) of a non-biotinylated, deprotected Tri-GalNAc ligand for 30-60 minutes.
-
Add the Tri-GalNAc-biotin/NA-650 complex to the wells without washing.
-
Incubate for a fixed time point (e.g., 6 hours) and quantify uptake as described above.
-
A significant reduction in fluorescence compared to the non-competed control indicates that both molecules are competing for the same receptor.
-
-
ASGPR Gene Knockdown (siRNA):
-
Transfect HepG2 cells with siRNA specifically targeting the ASGPR1 subunit or a non-targeting control siRNA.
-
After 48-72 hours, confirm knockdown via qPCR or Western blot.
-
Perform the uptake assay as described in section 4.2 on the siRNA-treated cells.
-
A dramatic decrease in uptake in the ASGPR-knockdown cells compared to the control siRNA-treated cells provides strong evidence of ASGPR dependency.
-
Caption: Workflow for in vitro hepatocyte uptake and specificity validation.
Quantitative Data Summary
The following table summarizes representative quantitative parameters from published studies investigating a small molecule Tri-GalNAc-biotin conjugate, which serves as a model for the initial investigation of a deprotected this compound conjugate.
| Parameter | Cell Line | Value / Condition | Outcome | Citation |
| Concentration | HepG2 | 2 µM (Ligand 1) / 500 nM (NA-650) | Time-dependent uptake observed | |
| Incubation Time | HepG2 | 4 hours | Significant internalization of NA-650 | |
| Cell Line Specificity | HepG2, Huh7 (ASGPR+) vs. A549 (ASGPR-) | 6 and 16 hours | High uptake in HepG2/Huh7; negligible uptake in A549 | |
| Competitive Inhibition | HepG2 | 2 µM (Ligand 1) + 20 µM (Competitor 2) | Significant inhibition of NA-650 uptake | |
| ASGPR Knockdown | HepG2 | 4 hours post-siRNA transfection | Dramatically impeded internalization of NA-650 | |
| Lysosomal Co-localization | HepG2 | 18 hours | Confocal microscopy showed co-localization of NA-650 with Lysotracker |
Table based on data for Tri-GalNAc-biotin (compound 1) and Tri-GalNAc-CO2H (compound 2) from Zhou et al., 2021.
Conclusion
The initial investigation of this compound for hepatocyte uptake is a multi-step process that begins with essential chemical deprotection to yield a biologically active ligand. Subsequent in vitro studies using ASGPR-positive cell lines like HepG2 are critical to quantify uptake efficiency and kinetics. Furthermore, specificity must be rigorously confirmed through competition assays and gene knockdown experiments. The protocols and data presented in this guide provide a comprehensive framework for researchers to validate the potential of novel Tri-GalNAc conjugates as vehicles for hepatocyte-specific drug delivery. Successful validation in these initial stages is a crucial prerequisite for more advanced preclinical and clinical development.
Methodological & Application
Application Notes and Protocols for the Conjugation of Tri-GalNAc(OAc)3-Cbz to siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to hepatocytes is a clinically validated and powerful strategy for the treatment of various liver diseases. This is achieved by conjugating the siRNA to a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand, which binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. This application note provides a detailed protocol for the conjugation of a protected Tri-GalNAc derivative, Tri-GalNAc(OAc)3-Cbz, to a custom-synthesized siRNA. The protocol covers the synthesis of an amine-modified siRNA, solution-phase conjugation, and subsequent deprotection and purification steps to yield the final, biologically active GalNAc-siRNA conjugate.
Experimental Overview
The overall workflow for the synthesis of the Tri-GalNAc-siRNA conjugate is a multi-step process that begins with the solid-phase synthesis of an amine-modified siRNA. This is followed by the solution-phase conjugation of the purified siRNA to an activated form of this compound. The final steps involve the removal of the protecting groups from both the siRNA and the GalNAc ligand, followed by purification and characterization of the final conjugate.
Quantitative Data Summary
The following tables summarize typical quantitative data expected at various stages of the conjugation protocol. Actual results may vary depending on the specific siRNA sequence, reagents, and instrumentation used.
Table 1: Synthesis and Purification of Amine-Modified siRNA
| Parameter | Typical Value |
| Synthesis Scale | 1 µmol |
| Crude Yield (OD260) | 80 - 120 OD |
| Purity after HPLC | > 95% |
| Final Yield (nmol) | 150 - 250 nmol |
Table 2: Solution-Phase Conjugation and Deprotection
| Parameter | Typical Value |
| siRNA to Ligand Molar Ratio | 1 : 10 |
| Reaction Time | 2 - 4 hours |
| Conjugation Efficiency | 70 - 90% |
| Cbz Deprotection Time | 4 - 8 hours |
| Final Conjugate Purity | > 90% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 3'-Amine-Modified siRNA Sense Strand
This protocol describes the synthesis of the sense strand of the siRNA with a C3 or C6 amino-modifier at the 3'-terminus using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
3'-Amino-Modifier CPG solid support (e.g., 3'-PT-Amino-Modifier C3 or C6 CPG)
-
RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., Bz for A, Ac for C, iBu for G) and 2'-O-TBDMS protection
-
Standard synthesis reagents: Activator (e.g., ETT), Oxidizer, Capping reagents, Deblocking agent (trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Pack a synthesis column with the 3'-Amino-Modifier CPG solid support (e.g., 1 µmol scale).
-
Perform the automated solid-phase synthesis of the desired siRNA sense strand sequence using the manufacturer's protocol for RNA synthesis.
-
Upon completion of the synthesis, keep the final 5'-DMT group on for purification purposes.
-
Dry the solid support under a stream of argon.
Protocol 2: Cleavage, Deprotection, and Purification of Amine-Modified siRNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile (ACN) for HPLC
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution and incubate at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the AMA solution to dryness.
-
To remove the 2'-O-TBDMS protecting groups, resuspend the pellet in 250 µL of anhydrous DMSO, 125 µL of DIPEA, and 190 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.5 mL of n-butanol and vortexing.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the desilylated oligonucleotide.
-
Discard the supernatant and wash the pellet with 1 mL of n-butanol.
-
Dry the pellet and resuspend in an appropriate buffer for HPLC purification.
-
Purify the 5'-DMT-on, 3'-amino-modified siRNA using reverse-phase HPLC.
-
Collect the major peak and treat with 80% acetic acid for 30 minutes to remove the DMT group.
-
Lyophilize the sample and desalt using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
-
Characterize the purified amine-modified siRNA by mass spectrometry and analytical HPLC.[1][2]
Protocol 3: Activation of this compound and Solution-Phase Conjugation
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to the amine-modified siRNA.
Materials:
-
This compound-linker-COOH (carboxy-terminated protected Tri-GalNAc)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMSO
-
Purified 3'-amino-modified siRNA
-
Sodium borate buffer (0.1 M, pH 8.5)
Procedure:
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound-linker-COOH (10 µmol) in 100 µL of anhydrous DMSO.
-
Add HATU (9.5 mg, 25 µmol) and DIPEA (8.7 µL, 50 µmol).
-
Vortex the mixture and let it react at room temperature for 30 minutes to form the activated NHS ester.
-
-
Conjugation to siRNA:
-
Dissolve the purified and lyophilized 3'-amino-modified siRNA (1 µmol) in 200 µL of 0.1 M sodium borate buffer (pH 8.5).
-
Add the activated this compound solution to the siRNA solution.
-
Vortex the reaction mixture and incubate at room temperature for 2-4 hours.
-
Monitor the reaction progress by analytical HPLC or LC-MS.[3][4]
-
Protocol 4: Global Deprotection and Purification of the Final Conjugate
This protocol involves a two-step deprotection to remove the acetyl (OAc) groups from the GalNAc moiety and the carboxybenzyl (Cbz) group, followed by final purification.
Materials:
-
Aqueous ammonium hydroxide (28-30%)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Nuclease-free water
-
Anion-exchange HPLC column
Procedure:
-
Deprotection of Acetyl Groups:
-
To the conjugation reaction mixture, add an equal volume of concentrated aqueous ammonium hydroxide.
-
Incubate at room temperature for 4-6 hours to remove the acetyl protecting groups from the GalNAc sugars.
-
Lyophilize the sample to remove the ammonia.
-
-
Deprotection of the Cbz Group (Transfer Hydrogenolysis):
-
Redissolve the lyophilized sample in a mixture of methanol and nuclease-free water (1:1, v/v).
-
Add 10% Pd/C catalyst (approximately 5-10 mg per µmol of conjugate).
-
Add ammonium formate (5-10 molar excess over the conjugate).
-
Incubate the reaction mixture at room temperature for 4-8 hours with gentle stirring. Monitor the reaction by LC-MS for the disappearance of the Cbz-protected conjugate.[5][6]
-
Upon completion, carefully filter the reaction mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst.
-
-
Final Purification:
-
Purify the fully deprotected Tri-GalNAc-siRNA conjugate by anion-exchange HPLC.
-
Collect the fractions corresponding to the main product peak.
-
Desalt the purified conjugate using a suitable method.
-
-
Final Characterization:
-
Confirm the identity and purity of the final Tri-GalNAc-siRNA conjugate by mass spectrometry and analytical HPLC.
-
Quantify the final product by UV-Vis spectrophotometry at 260 nm.
-
Perform a functional assay (e.g., in vitro gene silencing in a hepatocyte cell line) to confirm biological activity.[7]
-
Mechanism of Action: Cellular Uptake and RNAi Pathway
The Tri-GalNAc-siRNA conjugate, once administered, targets hepatocytes through the specific interaction between the Tri-GalNAc ligand and the ASGPR on the cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate into endosomes. As the endosome acidifies, the conjugate dissociates from the receptor, which is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm. In the cytoplasm, the siRNA is processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, resulting in potent and durable gene silencing.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Gene Silencing Properties of siRNAs Containing Terminal Amide Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid HATU-mediated solution phase siRNA conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. thalesnano.com [thalesnano.com]
- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Tri-GalNAc(OAc)3-Cbz ASO Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical aspect of enhancing their therapeutic efficacy and reducing off-target effects. The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, provides an effective portal for the targeted delivery of therapeutics to the liver. Triantennary N-acetylgalactosamine (Tri-GalNAc) is a high-affinity ligand for ASGPR. Conjugating ASOs with a Tri-GalNAc moiety significantly improves their uptake by hepatocytes, leading to enhanced potency in silencing target genes in the liver.[1][2][3]
This document provides a detailed, step-by-step guide for the synthesis of Tri-GalNAc(OAc)3-Cbz ASO conjugates, a key intermediate in the production of liver-targeting ASO therapeutics. The synthesis involves the preparation of a protected Tri-GalNAc cluster, its activation, and subsequent conjugation to a modified ASO. Both solution-phase and solid-phase conjugation strategies are discussed, offering flexibility depending on the scale and specific requirements of the synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound ASO conjugates can be broadly divided into three main stages:
-
Synthesis of the this compound Linker: This involves the assembly of the triantennary GalNAc cluster with acetyl protecting groups and a Cbz-protected linker.
-
Synthesis of the Modified Antisense Oligonucleotide: ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry and are modified with a terminal functional group (e.g., a 5'-amino linker) to enable conjugation.
-
Conjugation of the Tri-GalNAc Linker to the ASO: This crucial step can be performed using either a solution-phase or a solid-phase approach, followed by deprotection and purification of the final conjugate.
Experimental Protocols
Part 1: Synthesis of the this compound Linker
The this compound linker is a key component that facilitates the attachment of the targeting ligand to the ASO. While the detailed multi-step synthesis of this linker can be complex, various synthetic routes have been described in the literature. A general approach involves the synthesis of a trivalent scaffold which is then glycosylated with a protected GalNAc derivative. The linker is then functionalized with a Cbz-protected amine.
A "pot-economy" approach for the synthesis of a triantennary GalNAc cluster has been described, which minimizes purification steps and improves overall efficiency.[4] This method involves the sequential addition of reagents in a single reaction vessel to build the complex molecule.
Key Steps in a Representative Synthesis:
-
Preparation of a GalNAc Acid Chloride Derivative: A protected GalNAc acid is converted to its corresponding acid chloride using a reagent like oxalyl chloride in the presence of a catalytic amount of DMF.[4]
-
Amide Coupling to a Tris-amino Scaffold: The GalNAc acid chloride is then reacted with a tri-functional amine scaffold in a suitable solvent like DCM to form the triantennary structure.[4]
-
Introduction of the Cbz-Linker: The resulting triantennary GalNAc cluster is then further functionalized by reacting it with a bifunctional linker containing a Cbz-protected amine.
Part 2: Synthesis of the 5'-Amino-Modified Antisense Oligonucleotide
The ASO is synthesized using standard automated solid-phase phosphoramidite chemistry. To enable conjugation with the Tri-GalNAc linker, a 5'-amino-modifier phosphoramidite is used in the final coupling step of the solid-phase synthesis.
Protocol:
-
Automated Solid-Phase ASO Synthesis: The ASO with the desired sequence is assembled on a solid support (e.g., CPG) in a 3' to 5' direction using standard phosphoramidite chemistry.
-
Introduction of the 5'-Amino-Linker: In the final coupling cycle, a 5'-amino-modifier phosphoramidite (e.g., 5'-Amino-Modifier C6) is used to introduce a primary amine at the 5'-terminus of the ASO.
-
Deprotection and Cleavage: The ASO is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a standard deprotection solution (e.g., aqueous ammonia).
-
Purification: The crude 5'-amino-modified ASO is purified by chromatography, such as reversed-phase or anion-exchange HPLC.
Part 3: Conjugation of this compound to the ASO
This final step joins the targeting ligand to the therapeutic oligonucleotide. Both solution-phase and solid-phase strategies have been successfully employed.[5][6]
This approach involves reacting the activated Tri-GalNAc linker with the purified 5'-amino-modified ASO in a homogeneous solution.[1][7]
Protocol:
-
Activation of the this compound Linker: The carboxylic acid of the Cbz-linker on the Tri-GalNAc cluster is activated, for example, as a pentafluorophenyl (PFP) ester. This is typically achieved by reacting the carboxylic acid with PFP-trifluoroacetate in the presence of a base like pyridine.
-
Conjugation Reaction: The purified 5'-amino-modified ASO is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5) and mixed with a solution of the activated this compound-PFP ester in an organic co-solvent (e.g., DMF). The reaction is allowed to proceed for several hours at room temperature.
-
Deprotection of Acetyl Groups: Following the conjugation, the acetyl protecting groups on the GalNAc residues are removed. This is typically achieved by treatment with aqueous ammonia.[7]
-
Purification of the Conjugate: The final Tri-GalNAc-ASO conjugate is purified from the reaction mixture using chromatographic techniques such as reversed-phase HPLC. Boronic acids can be used as mobile phase additives to improve the separation of conjugated and unconjugated oligonucleotides.[8]
In this strategy, the Tri-GalNAc moiety is attached to the ASO while it is still on the solid support. This is often achieved using a phosphoramidite derivative of the Tri-GalNAc cluster.[5][9][10]
Protocol:
-
Synthesis of Tri-GalNAc Phosphoramidite: The this compound linker is converted into a phosphoramidite derivative. This involves reacting the terminal hydroxyl group of the linker with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like N,N-diisopropylethylamine.
-
On-Support Conjugation: After the synthesis of the ASO sequence on the solid support is complete, the terminal 5'-DMT protecting group is removed. The Tri-GalNAc phosphoramidite is then coupled to the 5'-hydroxyl group of the ASO using standard phosphoramidite coupling conditions on the DNA/RNA synthesizer.
-
Cleavage and Deprotection: The fully assembled conjugate is cleaved from the solid support and all protecting groups (on the nucleobases, phosphate backbone, and the GalNAc acetyl groups) are removed in a single step using concentrated aqueous ammonia at elevated temperature.
-
Purification: The crude Tri-GalNAc-ASO conjugate is purified using HPLC.
Data Presentation
Table 1: Comparison of Solution-Phase and Solid-Phase Conjugation Strategies [5]
| Feature | Solution-Phase Conjugation | Solid-Phase Conjugation |
| Yield | Generally higher | Can be lower |
| Purity | Often results in slightly higher purity | May require more extensive purification |
| Process Time | Longer due to additional unit operations | More expedient |
| Key Reagent | Activated Ester (e.g., PFP) of Tri-GalNAc | Phosphoramidite of Tri-GalNAc |
| Scalability | Well-suited for large-scale synthesis[1] | Amenable to automated synthesis |
Visualizations
Experimental Workflow for Tri-GalNAc ASO Conjugate Synthesis
Caption: Overall workflow for the synthesis of Tri-GalNAc ASO conjugates.
Signaling Pathway of Hepatocyte Targeting
References
- 1. Efficient Synthesis and Biological Evaluation of 5'-GalNAc Conjugated Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 3. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Hepatocyte Targeting with Tri-GalNAc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted delivery of therapeutics to hepatocytes is a promising strategy for treating various liver diseases. The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, is an attractive target for this purpose.[1] Tri-antennary N-acetylgalactosamine (Tri-GalNAc) has emerged as a high-affinity ligand for ASGPR, enabling efficient and selective delivery of a wide range of therapeutic payloads, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and other macromolecules, to liver cells.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Tri-GalNAc-mediated hepatocyte targeting. The described experimental setup is crucial for assessing the binding, uptake, and efficacy of Tri-GalNAc-conjugated molecules.
Key Concepts
The targeting strategy relies on the specific interaction between the Tri-GalNAc ligand and the ASGPR. This interaction triggers receptor-mediated endocytosis, a process where the cell internalizes the ligand-receptor complex.[4][8][9][10] This process is initiated by the binding of the Tri-GalNAc conjugate to the ASGPR on the hepatocyte surface, followed by the formation of clathrin-coated pits.[11] These pits invaginate to form endosomes, which then acidify, causing the dissociation of the Tri-GalNAc conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the therapeutic payload is released into the cytoplasm or trafficked to other cellular compartments to exert its biological effect.[10]
Data Presentation
Table 1: Cell Line Characteristics for In Vitro Hepatocyte Targeting
| Cell Line | Receptor | Receptor Density (receptors/cell) | Suitability for Targeting Studies |
| HepG2 | Asialoglycoprotein Receptor (ASGPR) | ~76,000 | High |
| Primary Hepatocytes | Asialoglycoprotein Receptor (ASGPR) | High | High (Gold Standard) |
| HeLa | Asialoglycoprotein Receptor (ASGPR) | None to very low | Negative Control |
Table 2: Quantitative Analysis of Tri-GalNAc-ASGPR Interaction
| Parameter | Ligand | Value | Cell Line/System |
| Binding Affinity (Kd) | Monovalent GalNAc | 10⁻⁴ M | ASGPR |
| Binding Affinity (Kd) | Tri-antennary GalNAc | 5 x 10⁻⁹ M | ASGPR |
| Gene Silencing (IC50) | Tri-GalNAc-ApoB siRNA | ~5 nM | HepG2 |
Experimental Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the HepG2 human hepatoma cell line, which is a common model for in vitro hepatocyte targeting studies due to its high ASGPR expression.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
15 mL conical tubes
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[12]
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium the following day.[12]
-
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium.[12][13]
-
Wash the cell monolayer once with sterile PBS.[12]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.[12]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[12]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Perform a cell count and seed new flasks at a desired density (e.g., 1:4 to 1:6 split ratio).[13]
-
Incubate the new flasks at 37°C with 5% CO₂. Change the medium every 2-3 days.[14]
-
Protocol 2: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled Tri-GalNAc conjugates in hepatocytes using flow cytometry.
Materials:
-
HepG2 cells
-
Fluorescently labeled Tri-GalNAc conjugate (e.g., FITC-Tri-GalNAc)
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Remove the culture medium and replace it with fresh medium containing the fluorescently labeled Tri-GalNAc conjugate at the desired concentration.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.[7][15]
-
Wash the cells three times with cold PBS to remove any unbound conjugate.[15]
-
Trypsinize the cells and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify uptake.
Protocol 3: Competitive Binding Assay
This protocol is used to determine the specificity of the Tri-GalNAc conjugate's interaction with the ASGPR.
Materials:
-
HepG2 cells
-
Fluorescently labeled Tri-GalNAc conjugate
-
Unlabeled Tri-GalNAc or free GalNAc
-
Complete growth medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed HepG2 cells as described in Protocol 2.
-
Pre-incubate the cells with increasing concentrations of unlabeled Tri-GalNAc or free GalNAc for 15-30 minutes at 37°C.[16]
-
Without washing, add the fluorescently labeled Tri-GalNAc conjugate at a constant concentration to all wells.
-
Incubate for 2 hours at 37°C.[2]
-
Wash, harvest, and analyze the cells by flow cytometry as described in Protocol 2.
-
A decrease in the MFI in the presence of the unlabeled competitor indicates specific binding to the ASGPR. The IC50 can be determined from the resulting dose-response curve.[2]
Protocol 4: Quantification of Gene Silencing by qRT-PCR
This protocol details the measurement of target mRNA knockdown in hepatocytes treated with Tri-GalNAc-siRNA conjugates.
Materials:
-
HepG2 cells treated with Tri-GalNAc-siRNA
-
RNA extraction kit (e.g., TRIZOL or RNeasy kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the treated HepG2 cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[17]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[18]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[18][19]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 5: Analysis of Protein Knockdown by Western Blot
This protocol is for assessing the reduction in target protein levels following treatment with Tri-GalNAc-siRNA conjugates.
Materials:
-
HepG2 cells treated with Tri-GalNAc-siRNA
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[20]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Repeat the immunoblotting process with the primary antibody for the loading control.
-
Protocol 6: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity of the Tri-GalNAc conjugate.
Materials:
-
HepG2 cells treated with the Tri-GalNAc conjugate
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and treat them with various concentrations of the Tri-GalNAc conjugate. Include a positive control (e.g., lysis buffer or a known cytotoxic agent) and a negative control (untreated cells).[23][24][25][26]
-
After the desired incubation time, centrifuge the plate at 400 x g for 5 minutes.[23][26]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[23][25]
-
Add the LDH reaction mixture provided in the kit to each well.[23][25]
-
Incubate at room temperature for 20-30 minutes, protected from light.[23][25]
-
Measure the absorbance at 490 nm using a plate reader.[23][25]
-
Calculate the percentage of cytotoxicity relative to the positive control.
Mandatory Visualizations
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.
Caption: General experimental workflow for in vitro hepatocyte targeting.
Caption: Logical relationships in Tri-GalNAc mediated hepatocyte targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multivalent N-acetylgalactosamine-conjugated siRNA localizes in hepatocytes and elicits robust RNAi-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Receptor-mediated endocytosis of asialoglycoproteins by rat liver hepatocytes: biochemical characterization of the endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Expert Insights | Practical Skills For Gene-editing In HepG2 Cell | Ubigene [ubigene.us]
- 15. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dahlmanlab.org [dahlmanlab.org]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative PCR Basics [sigmaaldrich.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Chemosensitization of HepG2 cells by suppression of NF-κB/p65 gene transcription with specific-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3hbiomedical.com [3hbiomedical.com]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
challenges in conjugating Tri-GalNAc(OAc)3-Cbz to large molecules
Welcome to the technical support center for conjugating Tri-GalNAc(OAc)3-Cbz and its derivatives to large molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of conjugating Tri-GalNAc to large molecules?
A1: The primary application is to achieve targeted delivery to hepatocytes (liver cells). The Tri-GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of hepatocytes.[1][2][3][4][5] This interaction facilitates receptor-mediated endocytosis, enabling the selective uptake of the conjugated large molecule, such as oligonucleotides or antibodies, into liver cells.[2][3][4][5][6] This targeted approach can enhance therapeutic potency and reduce off-target side effects.[2]
Q2: What is the role of the Cbz (carboxybenzyl) protecting group on this compound?
A2: The Cbz group is a protecting group for an amine functionality. In the context of conjugation, the full chemical structure and the specific reaction scheme are critical. Typically, the Tri-GalNAc moiety is functionalized with a linker that has a reactive group for conjugation. The Cbz group would need to be removed (deprotected) to free up the amine for subsequent reactions, or the carboxyl group of the Cbz is used for conjugation after activation. More commonly, Tri-GalNAc derivatives are synthesized with a terminal carboxyl group or other reactive handle specifically designed for conjugation.[7][8]
Q3: What types of large molecules are commonly conjugated with Tri-GalNAc?
A3: Tri-GalNAc is frequently conjugated to therapeutic oligonucleotides, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).[5][6][7][8] It is also conjugated to proteins, particularly antibodies and antibody fragments, to create targeted degraders known as Lysosome-Targeting Chimeras (LYTACs).[4][7][8][9]
Q4: How does the number of GalNAc units affect targeting efficiency?
A4: The trivalent (triantennary) structure of Tri-GalNAc is crucial for high-affinity binding to the ASGPR, which exists as a trimer on the hepatocyte surface.[1] The simultaneous interaction of the three GalNAc residues with the receptor subunits results in a cooperative binding effect, leading to efficient endocytosis.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Inefficient Activation of Carboxyl Group: Incomplete conversion of the Tri-GalNAc derivative's carboxylic acid to an active ester (e.g., NHS ester).2. Suboptimal Reaction pH: The pH of the reaction buffer may not be ideal for the reaction between the activated Tri-GalNAc and the amine groups on the protein.3. Steric Hindrance: The conjugation site on the large molecule may be sterically hindered, preventing efficient access for the bulky Tri-GalNAc moiety.4. Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis, reducing its reactivity over time. | 1. Optimize Activation: Ensure anhydrous conditions during the activation step. Use a sufficient excess of activating agents (e.g., EDC/NHS).2. Adjust pH: For reactions with lysine residues, maintain a pH between 7.5 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.3. Modify Linker: Consider using a Tri-GalNAc derivative with a longer, more flexible linker to overcome steric hindrance.4. Use Fresh Reagents: Prepare the activated Tri-GalNAc derivative immediately before use. |
| Precipitation of a Large Molecule during Conjugation | 1. Change in Isoelectric Point: Modification of surface residues (e.g., lysines) can alter the protein's isoelectric point, leading to aggregation at the reaction pH.2. Hydrophobicity: The Tri-GalNAc ligand, especially with acetyl protecting groups, can increase the hydrophobicity of the conjugate.3. Solvent Incompatibility: The solvent used to dissolve the Tri-GalNAc derivative (e.g., DMSO) may cause the large molecule to precipitate. | 1. Buffer Optimization: Screen different buffer systems and pH values. The addition of stabilizing excipients (e.g., arginine, polysorbate) may help.2. Deprotection Strategy: If applicable, perform deprotection of the acetyl groups on the GalNAc units prior to the final purification step.3. Solvent Management: Minimize the volume of organic solvent added to the aqueous protein solution. Add the solvent slowly with gentle mixing. |
| Variable Degree of Labeling (DoL) | 1. Inconsistent Reagent Stoichiometry: Variation in the molar ratio of the Tri-GalNAc derivative to the large molecule between batches.2. Reaction Time and Temperature: Fluctuations in reaction time and temperature can affect the extent of conjugation. | 1. Precise Stoichiometry: Carefully control the molar equivalents of the Tri-GalNAc derivative used. A common starting point for antibody conjugation is to use 25 equivalents of the activated Tri-GalNAc NHS ester.[7]2. Standardize Conditions: Maintain consistent reaction times and temperatures for all experiments. |
| Difficulty in Purifying the Conjugate | 1. Similar Properties of Starting Material and Product: The unconjugated large molecule and the conjugate may have similar sizes and charges, making separation difficult.2. Presence of Aggregates: Aggregates formed during the reaction can complicate purification. | 1. Chromatography Selection: Use high-resolution purification methods such as size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there is a sufficient charge difference.2. Pre-purification Step: Use a desalting column or tangential flow filtration (TFF) to remove excess unconjugated Tri-GalNAc before high-resolution chromatography. |
| Reduced Biological Activity of the Conjugated Molecule | 1. Conjugation at an Active Site: The Tri-GalNAc moiety may be attached to a residue critical for the biological function of the large molecule.2. Conformational Changes: The conjugation process or the presence of the bulky ligand may induce conformational changes that inactivate the large molecule. | 1. Site-Specific Conjugation: If random conjugation (e.g., to lysines) is problematic, explore site-specific conjugation strategies to attach the Tri-GalNAc to a defined location away from the active site.2. Linker Design: Experiment with different linker lengths and compositions to minimize structural perturbations to the large molecule. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via NHS Ester
This protocol describes the conjugation of a carboxylated Tri-GalNAc derivative to an antibody by targeting primary amines on lysine residues.
1. Activation of Tri-GalNAc-COOH to Tri-GalNAc-NHS Ester:
-
Dissolve the carboxylated Tri-GalNAc derivative in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
2. Antibody Preparation:
-
Exchange the antibody into a suitable conjugation buffer, typically a phosphate or bicarbonate buffer at pH 7.5-8.5. This can be done using a desalting column or dialysis.
-
Adjust the antibody concentration to a suitable range (e.g., 2-10 mg/mL).
3. Conjugation Reaction:
-
Add the activated Tri-GalNAc-NHS ester solution (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution.
-
A typical molar ratio is 25 equivalents of the NHS ester to 1 equivalent of the antibody, but this should be optimized for the specific antibody.[7]
-
Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.
4. Purification of the Conjugate:
-
Remove excess, unreacted Tri-GalNAc-NHS ester using a desalting column or tangential flow filtration (TFF).
-
Purify the conjugate using size-exclusion chromatography (SEC) to separate the conjugated antibody from any remaining unconjugated antibody and aggregates.
5. Characterization:
-
Determine the degree of labeling (DoL) using MALDI-TOF mass spectrometry.[7][9]
-
Assess the purity and presence of aggregates using SEC-HPLC.
-
Confirm the biological activity of the antibody conjugate in a relevant in vitro assay.
Visualizations
Signaling and Experimental Workflows
References
- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for Tri-GalNAc Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing the linker length for Tri-GalNAc-based conjugates for targeted delivery to hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Tri-GalNAc moiety in a conjugate?
The Tri-GalNAc (triantennary N-acetylgalactosamine) ligand is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver hepatocytes.[1][2] This specific interaction facilitates the targeted delivery of conjugated molecules (e.g., siRNAs, ASOs, small molecules) to the liver via receptor-mediated endocytosis.[3][4][5]
Q2: Why is the linker length between the Tri-GalNAc ligand and the payload important?
The linker's length and composition are critical for optimal binding to the ASGPR.[6][7] It provides the necessary spatial orientation for the three GalNAc residues to engage with the receptor's binding pockets simultaneously.[8] An inappropriate linker length can hinder this multivalent interaction, leading to reduced binding affinity and consequently, decreased uptake into hepatocytes.[7]
Q3: Is there a single optimal linker length for all Tri-GalNAc conjugates?
No, there is no universally optimal linker length. The ideal length is dependent on the nature of the conjugated payload (e.g., oligonucleotide, peptide, small molecule).[9] For some conjugates, increased spacing between the GalNAc cluster and the payload improves activity, while for others, a more compact design is favorable.[10][11] Empirical testing is necessary to determine the optimal linker for a specific conjugate.
Q4: What are common types of linkers used in Tri-GalNAc conjugates?
Common linkers include polyethylene glycol (PEG), alkyl chains, and more complex structures incorporating elements like serinol or hydroxyprolinol.[8][10] The choice of linker can influence not only the spatial presentation of the GalNAc ligand but also the conjugate's overall solubility, stability, and pharmacokinetic properties.
Q5: How does linker flexibility impact conjugate performance?
Linker flexibility is a key factor. While some flexibility is necessary to allow the GalNAc residues to orient correctly for receptor binding, excessive flexibility can be detrimental.[7] The goal is to strike a balance between conformational freedom and maintaining an optimal distance and orientation of the GalNAc moieties.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis of the Tri-GalNAc-linker-payload conjugate. | - Steric hindrance from a bulky payload. - Inefficient coupling chemistry. - Poor solubility of reactants. | - Employ a longer, more flexible linker to reduce steric clash. - Optimize coupling reaction conditions (e.g., reagents, temperature, time). - Use a co-solvent to improve solubility. |
| Poor in vitro uptake of the conjugate in hepatocyte cell lines (e.g., HepG2). | - Suboptimal linker length leading to poor ASGPR binding. - Aggregation of the conjugate. - Low expression of ASGPR on the cells. | - Synthesize a series of conjugates with varying linker lengths (e.g., different numbers of PEG units) for comparative analysis. - Evaluate the conjugate's solubility and consider linker modifications to improve it. - Confirm ASGPR expression levels in the cell line used. |
| Inconsistent results between in vitro and in vivo experiments. | - In vivo instability of the linker, leading to cleavage of the Tri-GalNAc ligand. - Different ASGPR expression levels between cell lines and animal models. - Rapid clearance of the conjugate in vivo. | - Assess the metabolic stability of the linker in plasma and liver microsomes. - Consider that in vitro models may not fully recapitulate the in vivo environment.[10] - Modify the linker to improve the pharmacokinetic profile of the conjugate. |
| High off-target effects or toxicity. | - The linker or its metabolites may have inherent toxicity. - The overall physicochemical properties of the conjugate lead to non-specific uptake. | - Test the toxicity of the linker itself. - Modify the linker to be more hydrophilic to potentially reduce non-specific interactions. |
Quantitative Data Summary
The following tables summarize representative data from studies on Tri-GalNAc-oligonucleotide conjugates, illustrating the impact of linker modifications. While the specific payload is different, the principles of linker optimization are broadly applicable.
Table 1: Effect of Linker Length on In Vivo Efficacy of Tri-GalNAc-siRNA Conjugates
| Conjugate ID | Linker Composition | Dose (mg/kg) | Target mRNA Reduction (%) at Day 7 |
| siRNA-1 | Standard Triantennary | 1 | 85 |
| siRNA-2 | + 1 C3 Linker Unit | 1 | 83 |
| siRNA-3 | + 2 C3 Linker Units | 1 | 86 |
| siRNA-4 | + 3 C3 Linker Units | 1 | 84 |
| siRNA-5 | + C12 Linker | 1 | 82 |
| siRNA-6 | + HEG Linker | 1 | 85 |
Data adapted from studies on siRNA conjugates showing that for certain designs, increasing the spacing between GalNAc units did not significantly impact in vitro activity.[10][11]
Table 2: Impact of Scaffold and Linker on ASO Potency in Mice
| Scaffold Type | Linker Moiety | ED50 (mg/kg) |
| Tris-based | Hydrophilic | 0.5 - 2 |
| Lys-Lys | Hydrophobic | > 5 |
| Trebler | Mixed | 2 - 5 |
| Hydroxyprolinol | Hydrophilic | 1 - 3 |
This table illustrates that the scaffold connecting the linkers and the nature of the linkers themselves can significantly impact the in vivo potency of Tri-GalNAc conjugated antisense oligonucleotides (ASOs).[8]
Experimental Protocols
Protocol 1: Synthesis of Tri-GalNAc(OAc)3-Linker-Cbz Conjugates with Varying Linker Lengths
This protocol outlines a general strategy for synthesizing a series of conjugates with different linker lengths (e.g., using PEG linkers of varying units).
-
Synthesis of Linker-Cbz: Synthesize or procure a series of linkers (e.g., amino-PEGn-acid) and couple the Cbz (payload) to one end using standard amide coupling chemistry (e.g., EDC/NHS or HATU).
-
Activation of Linker-Cbz: Activate the free carboxyl or amino group on the linker-payload construct for subsequent conjugation.
-
Conjugation to Tri-GalNAc(OAc)3: React the activated linker-payload with a suitable Tri-GalNAc(OAc)3 precursor. The specific reaction will depend on the functional groups present. A common method is to use a Tri-GalNAc derivative with a free amine and react it with an activated carboxyl group on the linker.
-
Purification: Purify the final conjugate using flash chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol is for evaluating the uptake of the synthesized conjugates in a hepatocyte cell line.
-
Cell Culture: Culture HepG2 cells (or another suitable hepatocyte cell line) in appropriate media until they reach 70-80% confluency in 24-well plates.
-
Treatment: Treat the cells with varying concentrations of the Tri-GalNAc-linker-payload conjugates for a specified time (e.g., 4, 12, or 24 hours). Include a non-conjugated payload and a known active Tri-GalNAc conjugate as controls.
-
Cell Lysis: After incubation, wash the cells with PBS to remove any unbound conjugate and then lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of internalized conjugate in the cell lysate. This can be done using various methods depending on the nature of the payload (e.g., LC-MS for small molecules, qPCR for oligonucleotides).
-
Data Analysis: Normalize the amount of internalized conjugate to the total protein concentration in the cell lysate and compare the uptake efficiency of the different linker-length conjugates.
Visualizations
Caption: ASGPR-mediated endocytosis pathway for Tri-GalNAc conjugates.
Caption: Workflow for optimizing Tri-GalNAc conjugate linker length.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Less Is More: Novel Hepatocyte-Targeted siRNA Conjugates for Treatment of Liver-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with Tri-GalNAc(OAc)3-Cbz
This technical support guide is designed for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3-Cbz. It provides troubleshooting advice and answers to frequently asked questions to help overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A: this compound is a complex synthetic carbohydrate used extensively in biomedical research, particularly for targeted drug delivery to hepatocytes.[1][2] Its structure features a trivalent (tri-antennary) cluster of N-acetylgalactosamine (GalNAc) sugars. Key functional groups include:
-
Acetate (OAc) groups: These protect the hydroxyl groups on the GalNAc sugars.
-
Carboxybenzyl (Cbz) group: This protects an amine functionality, providing stability and a site for selective deprotection and subsequent conjugation to other molecules.[1]
These protecting groups are crucial for the molecule's stability and for controlling its reactivity during multi-step syntheses.[1]
Q2: What are the primary applications of this compound?
A: The trivalent GalNAc structure is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[2] This makes this compound an excellent targeting moiety for the development of:
-
Hepatocyte-targeted drug delivery systems: Including siRNAs, antisense oligonucleotides, and other therapeutic payloads.[3]
-
Lysosome-Targeting Chimeras (LYTACs): For the degradation of extracellular and membrane proteins.[4][5]
-
Probes for studying ASGPR-mediated endocytosis.
Q3: In what solvents is this compound generally soluble?
A: Due to its large size and the presence of both polar (e.g., esters, amides) and non-polar (e.g., Cbz group) moieties, the solubility of this compound can be challenging. It is generally soluble in polar aprotic solvents. Based on available data for the compound and its close analogs, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[6] Dichloromethane (DCM) has also been used as a solvent for related compounds in synthesis.[7] For aqueous applications, co-solvent systems are typically required.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: this compound is not dissolving in my chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Based on the principle of "like dissolves like," polar aprotic solvents are the best starting point. Try dissolving in high-purity, anhydrous DMSO.[6] If a less polar solvent is required for your reaction, consider dichloromethane (DCM) or a mixture of DCM with a more polar co-solvent. |
| Insufficient energy to break the crystal lattice. | Gentle heating (e.g., to 30-40°C) can aid dissolution. However, monitor for any signs of degradation. Sonication is also a highly effective method for dissolving stubborn solutes. For a similar compound, the use of an ultrasonic bath was recommended to achieve a 10 mg/mL solution in DMSO. |
| Low-quality or wet solvent. | The presence of water can significantly impact the solubility of protected carbohydrates. Use fresh, anhydrous solvents from a recently opened bottle. Hygroscopic solvents like DMSO should be handled with care to minimize water absorption.[4] |
| Concentration is too high. | There is a saturation limit for any compound in a given solvent. Refer to the solubility data table below and try preparing a more dilute solution. |
Problem 2: The compound dissolves initially but then precipitates out of solution.
| Possible Cause | Suggested Solution |
| Change in temperature. | Solubility is often temperature-dependent. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a slightly elevated temperature if your experimental conditions allow. |
| Solvent evaporation. | Over time, especially with volatile solvents like DCM, the concentration of the solute will increase, potentially leading to precipitation. Ensure your reaction vessel is well-sealed. |
| Reaction with other components. | A component in your reaction mixture might be reacting with the this compound to form a less soluble product. Analyze the precipitate to determine its identity. |
| "Salting out" effect. | When transitioning from an organic solvent to an aqueous buffer, the compound may crash out. This is a common issue. To address this, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. The final percentage of the organic solvent should be kept as low as possible while maintaining solubility. |
Quantitative Data Summary
The following table summarizes the known solubility of Tri-GalNAc(OAc)3 and provides guidance for this compound based on its structural similarity and available data.
| Solvent | Solubility of Tri-GalNAc(OAc)3 | Estimated Solubility of this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Soluble | Ultrasonic treatment may be required. Use anhydrous DMSO for best results.[6] |
| Dichloromethane (DCM) | Data not available | Likely soluble to sparingly soluble | Often used in the synthesis and purification of similar compounds.[7] |
| Dimethylformamide (DMF) | Data not available | Likely soluble | A common polar aprotic solvent for large organic molecules. |
| Methanol (MeOH) | Data not available | Sparingly soluble to insoluble | Polar protic solvents are generally less effective for large, protected carbohydrates. |
| Water | Insoluble | Insoluble | Requires co-solvents for aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Insoluble | Requires a co-solvent system (see experimental protocol below). |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound for Biological Assays
This protocol is adapted from a method for a structurally similar compound and is designed to create a clear, aqueous solution.[4][8]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl solution)
Procedure:
-
Prepare a stock solution in DMSO:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add anhydrous DMSO to create a concentrated stock solution (e.g., 10-15 mg/mL).
-
If necessary, sonicate the mixture in a water bath until the solid is completely dissolved.
-
-
Prepare the final aqueous solution (example for a 1 mL final volume):
-
In a new sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The resulting solution should be clear. If any cloudiness or precipitation occurs, you may need to adjust the ratios, starting with a more dilute DMSO stock.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key roles of this compound in research and development.
References
- 1. TRI-GALNAC(OAC)3 CBZ | 1159408-63-5 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TriGalNAc CBz - CD Bioparticles [cd-bioparticles.net]
- 7. A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of Tri-GalNAc Derivatives and Conjugates
Welcome to the technical support center for the purification of Tri-GalNAc(OAc)3-Cbz and its conjugates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these complex molecules.
Part 1: Purification of this compound Intermediate
The compound this compound is a protected, trivalent N-acetylgalactosamine derivative often used as a key building block for conjugation.[1] The acetate (OAc) and carboxybenzyl (Cbz) groups are hydrophobic protecting groups, which means purification strategies will differ significantly from those for the final, deprotected conjugates.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical purification method for a protected carbohydrate intermediate like this compound?
A1: Protected carbohydrates with hydrophobic protecting groups like acetates and Cbz are typically purified using normal-phase chromatography on silica gel.[2][4] Reversed-phase chromatography can also be a logical choice due to the increased hydrophobicity of the protected structure.[2]
Q2: Which solvents should I use for silica gel chromatography of this compound?
A2: A non-polar/polar solvent system is standard. Common mobile phases include gradients of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system must be determined empirically using thin-layer chromatography (TLC) to achieve good separation.
Q3: My compound is not dissolving well in the initial mobile phase. What should I do?
A3: Poor solubility in non-polar solvents can be an issue. You can try dissolving the crude product in a stronger solvent (e.g., dichloromethane) and loading it onto the silica column. Alternatively, you can adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).
Troubleshooting Guide: Silica Gel Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Streaking on TLC/Column | 1. Compound is too polar for the solvent system. 2. Compound is acidic/basic and interacting with silica. 3. Column is overloaded. | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). 3. Reduce the amount of crude material loaded onto the column. |
| Co-elution of Impurities | The polarity of the impurity is very close to that of the product. | 1. Use a shallower gradient during elution to improve resolution. 2. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to methanol/dichloromethane). 3. Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Product is Irrecoverable from the Column | The compound is irreversibly binding to the silica gel due to its polarity. | 1. This is less likely with a fully protected compound but can occur if some deprotection has happened. 2. Try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane. 3. In the future, consider using a less active stationary phase or reversed-phase chromatography. |
Part 2: Purification of Tri-GalNAc Conjugates (e.g., Oligonucleotides)
The conjugation of a Tri-GalNAc moiety to a biomolecule, such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), is a key strategy for targeted delivery to hepatocytes.[5][6][7][8] Purification of these large, charged conjugates is critical and presents unique challenges, primarily the separation of the desired conjugate from the unconjugated biomolecule and other synthesis-related impurities.
Experimental Workflow for Conjugate Purification
The general workflow involves synthesis, conjugation, and a multi-step purification process.
Caption: General experimental workflow for the synthesis and purification of a Tri-GalNAc oligonucleotide conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying Tri-GalNAc-oligonucleotide conjugates?
A1: The most common methods are chromatography-based, including anion-exchange (IEX) HPLC and reversed-phase (RP) HPLC, often used in combination.[9][10] Advanced techniques like Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) are also being employed to increase yield and throughput.[11][12]
Q2: Why is it difficult to separate the GalNAc-conjugated oligonucleotide from the unconjugated version?
A2: The Tri-GalNAc moiety adds significant hydrophobicity but does not substantially change the overall charge of a long oligonucleotide. This makes separation challenging. RP-HPLC, which separates based on hydrophobicity, is often the key step for this separation.[13]
Q3: How can I improve the separation between my conjugated and unconjugated oligonucleotide using RP-HPLC?
A3: Adjusting the pH of the mobile phase can significantly improve separation. Increasing the pH to more basic levels (e.g., pH 10-12) can decrease retention times and enhance the resolution between the two species.[13] Using boronic acids as mobile phase additives has also been shown to improve the purification of GalNAc-conjugated oligonucleotides by interacting with the diol groups on the sugar.[14]
Q4: What is MCSGP and how does it compare to standard batch chromatography?
A4: Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is a continuous chromatography technique that can significantly increase purification yields compared to traditional single-column batch methods.[11][12] It is particularly effective for challenging separations where the product and impurities elute closely together.
Troubleshooting Guide: Conjugate Purification (RP-HPLC)
Caption: Decision tree for troubleshooting poor separation during RP-HPLC purification of GalNAc conjugates.
Data on Purification Performance
Purification strategies can have a significant impact on final yield and purity. Continuous chromatography methods are emerging as a superior alternative to traditional batch processes for large-scale manufacturing.
| Purification Method | Analyte | Product Yield | Product Purity | Key Benefit | Reference |
| Batch RP-HPLC | GalNAc-conjugated DNA-LNA gapmer | 52.7% | Comparable to MCSGP | Standard, well-established method | [11] |
| MCSGP | GalNAc-conjugated DNA-LNA gapmer | 91.5% | Comparable to Batch | ~42.5% reduction in synthesis scale needed for same output | [11][12] |
| Optimized RP-HPLC (Step Gradient) | 5'-GalNAc-conjugated ASO | 93.2% (recovery) | 97.0% | Complete separation of conjugated from unconjugated species | [13] |
Detailed Experimental Protocol: Example RP-HPLC Method
This protocol is an example based on methods developed for the separation of GalNAc-conjugated oligonucleotides from unconjugated species.[13]
-
System: A standard HPLC system capable of handling high pH and solvent gradients.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18 or Phenyl-Hexyl).
-
Mobile Phase A: 200 mM Sodium Acetate in 20% Methanol, with pH adjusted to a basic level (e.g., pH 10-12 with NaOH).
-
Mobile Phase B: 200 mM Sodium Acetate in 60% Methanol, with pH adjusted to the same level as Mobile Phase A.
-
Column Temperature: Elevated temperature (e.g., 60 °C) can improve peak shape and resolution.
-
Detection: UV at 260 nm.
-
Gradient:
-
A shallow linear gradient may be used for initial method development.
-
A "step" gradient can be highly effective once the elution points are known. This involves a rapid increase to just below the elution concentration of the unconjugated species, a very shallow gradient or isocratic hold to separate the species of interest, followed by a column wash.[13]
-
-
Post-Purification: Fractions containing the pure product are pooled. The product is then desalted using a method like tangential flow filtration (TFF) or another round of RP-HPLC with a volatile buffer system (e.g., triethylammonium acetate) to remove non-volatile salts.[13]
References
- 1. Tri-GalNAc(OAc)3 Cbz, 1159408-63-5 | BroadPharm [broadpharm.com]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. teledynelabs.com [teledynelabs.com]
- 5. bldpharm.com [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tri-GalNAc, triantennary GalNAc or GAlNAc clusters: an Update | Blog | Biosynth [biosynth.com]
- 9. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 10. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Purification of a GalNAc-cluster-conjugated oligonucleotide by reversed-phase twin-column continuous chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
Technical Support Center: Refining Deprotection Conditions for Tri-GalNAc(OAc)3-Cbz
Welcome to the technical support center for the deprotection of Tri-GalNAc(OAc)3-Cbz. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the selective removal of acetate (OAc) and carboxybenzyl (Cbz) protecting groups from complex carbohydrate structures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing incomplete deacetylation of my this compound compound. What are the common causes and how can I resolve this?
A1: Incomplete deacetylation is a frequent issue. The primary causes are often related to the reaction conditions or the quality of reagents. Here are some troubleshooting steps:
-
Reagent Quality: Ensure your sodium methoxide (NaOMe) solution is fresh. NaOMe can degrade upon exposure to moisture in the air. It is advisable to use a freshly prepared solution or a recently purchased commercial solution.
-
Reaction Time and Temperature: While Zemplén deacetylation is typically rapid at room temperature, stubborn acetyl groups may require longer reaction times or a slight increase in temperature.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Stoichiometry of Base: Although catalytic amounts of NaOMe are standard for Zemplén deacetylation, for complex substrates, you may need to empirically optimize the amount of base.[1] A slight excess might be necessary to drive the reaction to completion.
-
Solvent: Ensure you are using anhydrous methanol. The presence of water can lead to saponification as a side reaction and may affect the efficiency of the transesterification process.
Q2: I am struggling with the removal of the Cbz group after deacetylation. What are the recommended methods and how can I improve the yield?
A2: The Cbz group is typically removed by hydrogenolysis.[2] Difficulties in this step can arise from catalyst poisoning, insufficient hydrogen pressure, or suboptimal solvent choice.
-
Catalyst Selection and Handling: Palladium on carbon (Pd/C) is the most common catalyst.[3][4] Ensure the catalyst is of good quality and has not been deactivated. Use a fresh batch if necessary. Pearlman's catalyst (Pd(OH)2/C) can sometimes be more effective, especially for substrates prone to catalyst poisoning.
-
Hydrogen Source: While hydrogen gas is standard, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a milder and sometimes more efficient alternative.[4][5] This method avoids the need for specialized high-pressure hydrogenation equipment.
-
Solvent System: The choice of solvent is critical. A mixture of solvents, such as methanol/ethyl acetate or THF/methanol, can improve the solubility of the substrate and enhance the reaction rate.[4]
-
Acidic Conditions: In some cases, acidic conditions can facilitate Cbz deprotection.[6] However, this should be approached with caution as acidic conditions can potentially affect the glycosidic linkages of the carbohydrate.
Q3: Can I perform a one-pot deprotection of both the acetyl and Cbz groups?
A3: A one-pot procedure is highly desirable for efficiency. However, the conditions for deacetylation (basic) and Cbz removal (typically neutral or slightly acidic for hydrogenolysis) are generally not compatible. A sequential approach is the most reliable method. The standard and recommended sequence is:
-
Deacetylation: Removal of the O-acetyl groups under basic conditions (e.g., Zemplén conditions).
-
Work-up and Purification: Neutralization and purification of the deacetylated intermediate.
-
Cbz Deprotection: Removal of the Cbz group via hydrogenolysis.
This sequential approach allows for better control over each reaction and purification of the intermediate, leading to a cleaner final product.
Q4: I am observing side reactions, such as the cleavage of glycosidic bonds. How can I minimize these?
A4: Glycosidic bond cleavage is a concern, particularly under harsh acidic or basic conditions.
-
Mild Deprotection Conditions: For deacetylation, use catalytic NaOMe in anhydrous methanol at room temperature to avoid strong basic conditions that could endanger sensitive linkages.[1]
-
Control of pH: During the work-up after deacetylation, carefully neutralize the reaction mixture. For Cbz deprotection via hydrogenolysis, maintain a neutral pH. If using transfer hydrogenation with formic acid, the conditions are mildly acidic and should be monitored.
-
Orthogonal Protecting Groups: For future syntheses, consider using an orthogonal protecting group strategy.[7][8][9] This involves choosing protecting groups that can be removed under distinct conditions that do not affect other parts of the molecule.
Q5: What is an "orthogonal protecting group strategy" and how can it be applied here?
A5: An orthogonal protection strategy uses protecting groups that can be removed under very different and specific reaction conditions, without affecting each other.[7][8][9]
For your molecule, the acetate and Cbz groups are already an example of an orthogonal set:
-
Acetates (OAc): Labile to basic conditions (e.g., NaOMe/MeOH).
-
Carboxybenzyl (Cbz): Labile to hydrogenolysis (e.g., H2, Pd/C).[2]
This orthogonality allows for the selective removal of the acetyl groups without affecting the Cbz group, and vice-versa. If you were to redesign the synthesis, you could consider other protecting groups for the hydroxyls that might be removable under even milder conditions if necessary.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
This protocol describes the removal of O-acetyl groups under catalytic basic conditions.
-
Dissolution: Dissolve the this compound starting material in anhydrous methanol (approx. 10-20 mL per gram of substrate).
-
Initiation: To the stirred solution, add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol. Typically, 0.1 equivalents of NaOMe are sufficient.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system). The deacetylated product should have a lower Rf value.
-
Quenching: Once the reaction is complete (typically within 1-2 hours at room temperature), neutralize the reaction by adding a weak acid, such as Amberlite® IR120 H+ resin, until the pH is neutral.
-
Work-up: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.
-
Dissolution: Dissolve the deacetylated Tri-GalNAc-Cbz intermediate in a suitable solvent, such as methanol or a mixture of methanol and ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a different retention time and mass.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain the fully deprotected product. Further purification by chromatography may be required.
Data Summary
| Deprotection Step | Reagents and Conditions | Typical Yields | Key Considerations |
| Deacetylation | Catalytic NaOMe in anhydrous MeOH, room temperature | >90% | Use of fresh NaOMe solution is crucial. Anhydrous conditions prevent side reactions.[1] |
| Cbz Deprotection | H₂, 10% Pd/C in MeOH or MeOH/EtOAc | 85-95% | Ensure catalyst is active. Transfer hydrogenation is a viable alternative.[2][5] |
Visual Guides
Caption: Sequential deprotection workflow for this compound.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. tdcommons.org [tdcommons.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Enhancing the In Vivo Stability of Tri-GalNAc(OAc)3-Cbz Therapeutics
Welcome to the technical support center for Tri-GalNAc(OAc)3-Cbz therapeutics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo stability of this therapeutic class. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the development and in vivo testing of this compound conjugated therapeutics, such as siRNA.
| Issue | Potential Cause | Recommended Action |
| Low in vivo potency (High ED50) | Inadequate metabolic stability: The therapeutic may be rapidly degraded by nucleases in plasma or within the cell.[1][2][3] | - Incorporate chemical modifications: Utilize Enhanced Stabilization Chemistry (ESC) by introducing modifications like 2'-O-methyl, 2'-fluoro, and phosphorothioate (PS) linkages to protect against nuclease degradation.[1][2][4][5] - Verify conjugate integrity: Ensure the this compound ligand is correctly conjugated to the therapeutic molecule. |
| Poor cellular uptake: Inefficient binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes. | - Confirm ASGPR expression levels: In animal models, ensure that ASGPR expression is not significantly reduced, as this can impact uptake.[6] - Assess ligand integrity: Verify the chemical structure and purity of the this compound conjugate. | |
| Inefficient endosomal escape: The therapeutic is trapped within endosomes and cannot reach its cytosolic target (e.g., RISC for siRNA).[7][8] | - While the mechanism is not fully understood, optimizing the chemical modification pattern of the siRNA can influence its release.[7] | |
| Short duration of action | Rapid clearance: The therapeutic is quickly cleared from the liver. | - Enhance metabolic stability: Increased stability against nucleases in endo-lysosomal compartments can lead to a longer duration of effect.[1][3][9][10] The acidic intracellular compartments can act as a depot for the gradual release of the therapeutic.[9][10] |
| Inefficient RISC loading/recycling (for siRNA): The siRNA is not effectively loaded into the RNA-induced silencing complex (RISC), or the RISC-loaded siRNA has a short half-life. | - Optimize siRNA design: The design of the siRNA, including its chemical modifications, can impact RISC loading and subsequent activity. | |
| Observed hepatotoxicity | Off-target effects: The therapeutic may be silencing unintended genes, leading to liver toxicity.[4] | - Modify the seed region: Introduce destabilizing modifications in the seed region of the siRNA to reduce off-target binding without significantly impacting on-target activity.[4][11] |
| Chemical toxicity: The therapeutic molecule or its metabolites may be inherently toxic. | - Conduct toxicology studies: Perform thorough preclinical safety assessments to identify any potential chemical-related toxicity.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for this compound conjugated oligonucleotides?
A1: The primary challenge to the in vivo stability of these therapeutics is degradation by nucleases present in plasma and within cells, particularly in the endo-lysosomal compartments.[1][2][3] Both exonucleases and endonucleases can cleave the phosphodiester backbone of unmodified oligonucleotides, leading to rapid clearance and reduced efficacy.
Q2: How does Enhanced Stabilization Chemistry (ESC) improve the in vivo performance of GalNAc-siRNA conjugates?
A2: ESC involves incorporating chemical modifications into the siRNA duplex to protect it from nuclease degradation.[4] Common modifications include 2'-O-methyl and 2'-fluoro substitutions on the ribose sugar and replacing phosphodiester linkages with phosphorothioate (PS) linkages.[5] These modifications enhance metabolic stability, leading to increased liver exposure, improved potency (lower ED50), and a significantly longer duration of gene silencing.[1][2][3]
Q3: What is the role of the this compound ligand?
A3: The trivalent N-acetylgalactosamine (GalNAc) ligand is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2][6][7][8] This specific interaction facilitates rapid and efficient receptor-mediated endocytosis of the conjugated therapeutic into liver cells.[7][8][12]
Q4: How can I assess the in vivo stability of my therapeutic?
A4: In vivo stability is typically assessed by measuring the concentration of the full-length therapeutic in plasma and liver tissue over time following administration. This can be done using techniques like liquid chromatography-mass spectrometry (LC-MS) or quantitative polymerase chain reaction (qPCR) for oligonucleotide-based therapeutics.[2] Pharmacodynamic readouts, such as target gene knockdown and duration of action, also serve as indirect measures of stability and activity.
Q5: What is the importance of lysosomal stability?
A5: After endocytosis, GalNAc-conjugated therapeutics traffic through endosomes and lysosomes, which contain a variety of nucleases.[13] The stability of the therapeutic in these acidic compartments is crucial for its subsequent escape into the cytoplasm to engage with its target.[9][10] Enhanced stability in lysosomes can contribute to a longer duration of action by allowing for a sustained release of the active therapeutic.[9][10]
Quantitative Data on Stability Enhancement
The following tables summarize representative data on how chemical modifications that enhance stability impact the potency and duration of action of GalNAc-siRNA conjugates in preclinical models.
Table 1: Comparison of Potency (ED50) for Standard vs. Enhanced Stabilization Chemistry (ESC) GalNAc-siRNA Conjugates in Rats
| Target Gene | Chemistry | ED50 (mg/kg) | Reference |
| TTR | Standard | >10 | [4] |
| TTR | ESC | 1 | [1][2][4] |
| Hao1 | Standard | >10 | [4] |
| Hao1 | ESC | 1.5 | [4] |
Table 2: Biophase Half-Life of GalNAc-siRNA Conjugates Across Species
| Species | Biophase Half-Life Range (weeks) | Reference |
| Mouse | 0.6 - 3 | [14][15][16] |
| Monkey | 1 - 8 | [14][15][16] |
| Human | 1.5 - 14 | [14][15][16] |
Experimental Protocols
Protocol 1: Serum Stability Assay using Gel Electrophoresis
This protocol provides a method to assess the stability of oligonucleotide therapeutics in the presence of serum.
Materials:
-
Oligonucleotide therapeutic (e.g., siRNA duplex)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
10x Annealing buffer
-
RNA loading dye
-
Polyacrylamide gel (15%)
-
TAE or TBE buffer
-
Incubator at 37°C
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare Oligonucleotide Duplex:
-
Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.
-
Combine 10 µL of each 200 µM oligo solution with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water in a microcentrifuge tube.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
-
Incubation with Serum:
-
Prepare aliquots of the oligo duplex (e.g., 50 pmol) and mix with 50% FBS in a total volume of 10 µL.
-
Prepare separate tubes for each time point (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Incubate the tubes at 37°C.
-
-
Sample Preparation for Electrophoresis:
-
At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and immediately place the tube on ice or at -20°C.
-
-
Gel Electrophoresis:
-
Cast a 15% polyacrylamide gel.
-
Load the samples into the wells of the gel. Include a lane with the untreated oligo duplex as a control.
-
Run the gel in TAE or TBE buffer according to the manufacturer's instructions.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
Analyze the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the degradation rate.
-
Protocol 2: Lysosomal Stability Assay
This protocol is for assessing the stability of oligonucleotide therapeutics in a lysosomal extract.
Materials:
-
Oligonucleotide therapeutic
-
Lysosomal extract (commercially available or prepared from isolated lysosomes)
-
Lysosomal assay buffer (e.g., sodium citrate buffer, pH 5.0)
-
Nuclease-free water
-
Incubator at 37°C
-
LC-MS system or gel electrophoresis equipment
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the oligonucleotide therapeutic with the lysosomal extract in the lysosomal assay buffer.
-
Prepare a control reaction without the lysosomal extract.
-
-
Incubation:
-
Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
LC-MS Analysis: At each time point, quench the reaction and analyze the amount of full-length oligonucleotide remaining using a validated LC-MS method. This provides a quantitative measure of degradation.
-
Gel Electrophoresis Analysis: Alternatively, stop the reaction with a loading dye and analyze the samples by polyacrylamide gel electrophoresis as described in Protocol 1.
-
Protocol 3: RISC Loading Assay (Conceptual Workflow)
This protocol outlines the general steps to assess the loading of an siRNA therapeutic into the RNA-induced silencing complex (RISC).
Materials:
-
Cells in culture (e.g., hepatocytes)
-
This compound conjugated siRNA
-
Cell lysis buffer
-
Antibody against Argonaute2 (Ago2)
-
Protein A/G magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Cell Transfection/Treatment:
-
Treat cells with the GalNAc-siRNA conjugate and incubate for a specified period to allow for uptake and RISC loading.
-
-
Cell Lysis:
-
Lyse the cells to release the cellular contents, including the RISC-siRNA complexes.
-
-
Immunoprecipitation of Ago2-RISC:
-
Incubate the cell lysate with an antibody specific for Ago2, the catalytic component of RISC.
-
Capture the Ago2-antibody complexes using Protein A/G magnetic beads.
-
-
RNA Extraction:
-
Wash the beads to remove non-specific binding and then elute the bound components.
-
Extract the RNA from the immunoprecipitated complex. This RNA population will be enriched for siRNAs loaded into RISC.
-
-
Quantification by RT-qPCR:
-
Use a stem-loop RT-qPCR method to specifically quantify the amount of the guide strand of the siRNA that was pulled down with Ago2.
-
Normalize this to the total amount of siRNA delivered to the cells to determine the RISC loading efficiency.
-
Visualizations
ASGPR-Mediated Endocytosis and Intracellular Trafficking
Caption: ASGPR-mediated uptake and silencing pathway of GalNAc-siRNA.
Experimental Workflow for Serum Stability Assay
Caption: Workflow for assessing siRNA stability in serum.
Logical Flow for Troubleshooting Low Potency
Caption: Troubleshooting logic for low in vivo potency.
References
- 1. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc–siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Investigating the pharmacodynamic durability of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaron.com [pharmaron.com]
- 14. Cross-Species Translation of Biophase Half-Life and Potency of GalNAc-Conjugated siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Species Translation of Biophase Half-Life and Potency of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tri-GalNAc Derivatives for Hepatocyte Targeting
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to hepatocytes has been significantly advanced by the use of N-acetylgalactosamine (GalNAc) derivatives that bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of these liver cells.[1][2] This guide provides a comparative overview of Tri-GalNAc(OAc)3-Cbz as a precursor for a classic triantennary GalNAc ligand and other GalNAc derivatives, focusing on their performance in mediating the uptake of oligonucleotide therapeutics. The information presented is supported by experimental data from publicly available scientific literature.
Introduction to GalNAc-Mediated Targeting
The principle behind GalNAc-mediated targeting lies in the specific recognition of terminal GalNAc residues by the ASGPR, a C-type lectin receptor.[3] This interaction triggers clathrin-mediated endocytosis, leading to the internalization of the GalNAc-conjugated therapeutic agent into the hepatocyte.[4][5] While a single GalNAc moiety binds to the ASGPR with low affinity, the avidity of the interaction is dramatically increased through the "cluster effect," where multiple GalNAc residues are presented in a spatially optimized manner.[6] This has led to the development of multivalent GalNAc ligands, with trivalent (triantennary) structures being the most common and highly effective for in vivo applications.[7][8]
This compound is a protected, activated building block used in the synthesis of such triantennary GalNAc ligands. Its structure allows for the attachment of a therapeutic payload, typically an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), through a linker. The final deprotected conjugate presents three GalNAc residues for ASGPR binding.
Performance Comparison of GalNAc Derivatives
Data Presentation
The following tables summarize quantitative data from various studies, comparing different types of GalNAc-siRNA conjugates. It is important to note that the specific siRNA sequences and chemical modification patterns can significantly impact performance.
Table 1: In Vivo Efficacy of Different Trivalent GalNAc-siRNA Conjugates Targeting Angiopoietin-like 3 (ANGPTL3) in Mice [11]
| GalNAc Conjugate Type | Linkage to siRNA | Serum ANGPTL3 Reduction (Day 14, 3 mg/kg) | Serum ANGPTL3 Reduction (Day 42, 3 mg/kg) |
| Triantennary (L96) | Phosphodiester | 60.7% | Returned to baseline |
| Sequential (TriGal-6) | Phosphodiester | 83.0% | ~39.1% (estimated from graph) |
| Triantennary (TrisGal-6) | Phosphorothioate | 83.7% | 46.7% |
This study demonstrates that both a sequential trivalent GalNAc conjugate and a triantennary conjugate with a phosphorothioate linkage can offer improved efficacy and duration of action compared to a standard triantennary GalNAc conjugate with a phosphodiester linkage.[11]
Table 2: In Vivo Potency of siRNA Conjugates with Varying Valency of Serially Linked GalNAc Units [9]
| Number of Serial GalNAc Units | Target Gene | ED50 (approx. mg/kg) in Mice |
| 1 | TTR | > 10 |
| 2 | TTR | ~1.0 |
| 3 | TTR | ~1.0 |
| 4 | TTR | ~1.0 |
| Triantennary (Control) | TTR | ~1.0 |
This data suggests that for serially linked GalNAc units, a valency of two is sufficient to achieve maximal potency, which is comparable to a traditional triantennary GalNAc conjugate.[9]
Visualization of Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: ASGPR-mediated endocytosis of a Tri-GalNAc conjugate.
Caption: General workflow for evaluating GalNAc-oligonucleotide conjugates.
Caption: Structural comparison of different GalNAc derivative types.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different drug candidates. Below are summaries of protocols for key experiments cited in the literature.
ASGPR Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a ligand to the ASGPR by monitoring changes in the polarization of fluorescently labeled ligands.
-
Reagents and Materials:
-
ASGPR membrane preparations (e.g., from rat liver).
-
Fluorescently labeled tracer ligand (e.g., Cy5-labeled tri-GalNAc).
-
Test compounds (unlabeled GalNAc derivatives).
-
Assay buffer (e.g., Tris-HCl with CaCl2 and detergent).
-
96-well or 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
A fixed concentration of the ASGPR preparation and the fluorescent tracer are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the tracer for binding to the ASGPR.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured.
-
The data is plotted as fluorescence polarization versus the concentration of the test compound.
-
The IC50 value (the concentration of test compound that inhibits 50% of the tracer binding) is determined by fitting the data to a suitable binding model.
-
Cellular Uptake Assay in Primary Hepatocytes
This assay quantifies the uptake of fluorescently labeled oligonucleotides into hepatocytes.
-
Reagents and Materials:
-
Primary hepatocytes (e.g., from mouse or human).
-
Hepatocyte culture medium.
-
Fluorescently labeled GalNAc-oligonucleotide conjugates.
-
Phosphate-buffered saline (PBS).
-
Trypsin or other cell detachment solution.
-
Flow cytometer.
-
-
Procedure:
-
Hepatocytes are seeded in multi-well plates and allowed to attach.
-
The cells are then incubated with varying concentrations of the fluorescently labeled GalNAc-oligonucleotide conjugates for a defined period (e.g., 4 to 24 hours).
-
After incubation, the cells are washed with PBS to remove any unbound conjugate.
-
The cells are detached from the plate using trypsin.
-
The fluorescence intensity of the individual cells is measured using a flow cytometer.
-
The mean fluorescence intensity is used to quantify the amount of cellular uptake for each concentration of the conjugate.
-
Dose-response curves can be generated to determine the EC50 for cellular uptake.
-
In Vivo Efficacy Study in Mice
This experiment evaluates the ability of a GalNAc-siRNA conjugate to silence a target gene in the liver.
-
Animals and Reagents:
-
Wild-type mice (e.g., C57BL/6).[12]
-
GalNAc-siRNA conjugates formulated in sterile saline or PBS.
-
Anesthesia.
-
Blood collection supplies.
-
Tissue harvesting tools.
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or for protein quantification (e.g., ELISA kits).
-
-
Procedure:
-
Mice are administered a single subcutaneous injection of the GalNAc-siRNA conjugate at various dose levels (e.g., 0.3, 1, 3 mg/kg).[12]
-
A control group receives a vehicle injection (e.g., PBS).
-
At predetermined time points (e.g., day 7, 14, 21, 28, 42), blood samples are collected to measure the level of the target protein in the serum via ELISA.[12]
-
At the end of the study, animals are euthanized, and liver tissue is harvested.
-
Total RNA is extracted from the liver tissue.
-
The level of the target mRNA is quantified using qPCR and normalized to a housekeeping gene.
-
The percentage of target gene knockdown is calculated relative to the vehicle-treated control group.
-
Dose-response curves are generated to determine the ED50 for target gene silencing.
-
Conclusion
The development of Tri-GalNAc and other multivalent GalNAc derivatives has revolutionized the targeted delivery of oligonucleotide therapeutics to the liver. While a classic triantennary structure, often synthesized from precursors like this compound, is a robust and clinically validated approach, research indicates that other configurations, such as sequential trivalent ligands or even divalent ligands with optimized spacing, can achieve comparable or superior performance.[9][11] The ultimate in vivo efficacy of a GalNAc-conjugated drug is a complex interplay between the ligand's structure, the linker chemistry, and the stability and design of the oligonucleotide itself.[10] Therefore, a comprehensive evaluation using a combination of in vitro binding and uptake assays, along with in vivo efficacy studies, is essential for selecting the optimal GalNAc derivative for a given therapeutic application.
References
- 1. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 7. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating ASGPR Binding Affinity: A Comparative Guide for Tri-GalNAc Ligands
For researchers and drug development professionals pioneering liver-targeted therapeutics, the asialoglycoprotein receptor (ASGPR) presents a pivotal target. The trivalent N-acetylgalactosamine (Tri-GalNAc) cluster has emerged as a high-affinity ligand for this receptor, facilitating efficient delivery of a variety of payloads to hepatocytes. This guide provides a comparative analysis of the ASGPR binding affinity of Tri-GalNAc-based ligands, with a focus on providing a framework for evaluating compounds such as Tri-GalNAc(OAc)3-Cbz. Due to the absence of specific binding data for this compound in the reviewed literature, this guide will draw comparisons from data on closely related Tri-GalNAc conjugates.
Comparative Binding Affinity of Tri-GalNAc Ligands
It is important to note that the acetyl (OAc) and carboxybenzyl (Cbz) moieties in this compound are typically protecting groups used during synthesis and are generally removed in the final, biologically active ligand. The presence of these groups would likely sterically hinder the interaction with the ASGPR binding pocket and reduce affinity. Therefore, the comparative data presented below is for deprotected Tri-GalNAc ligands, which represents the biologically relevant form.
| Ligand/Compound | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |
| Monomeric GalNAc | ~40 µM (Kd) | Surface Plasmon Resonance (SPR) | [3] |
| Triantennary GalNAc (Generic) | Nanomolar (nM) range | General Observation | [1] |
| GN Probes (Triantennary GalNAc) | 1.5 - 1.9 µM (Kd) | Not Specified | [4] |
| GN-A (ASGPR Blocker) | 5.8 nM (Kd) | Not Specified | [4] |
| Bivalent GalNAc Conjugate | ~1 nM (1/Kads) | Surface Plasmon Resonance (SPR) | [5] |
| Trivalent GalNAc Conjugate | Mid-picomolar (pM) range | Surface Plasmon Resonance (SPR) | [5] |
| ASOR (Asialoorosomucoid) | 1.7 nM (Ki) | Competitive Binding Assay | [6] |
Experimental Protocols for Determining ASGPR Binding Affinity
Several robust methods are employed to quantify the binding affinity of ligands to ASGPR. The choice of method can depend on the nature of the ligand, the availability of purified receptor, and the desired throughput.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the association and dissociation kinetics of biomolecular interactions.
Protocol Outline:
-
Immobilization: Purified ASGPR is immobilized on a sensor chip surface.[7]
-
Binding: A solution containing the Tri-GalNAc ligand is flowed over the sensor chip. The binding of the ligand to the immobilized ASGPR causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the ligand from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.[5]
Cellular Uptake Assays in HepG2 Cells
HepG2 cells, a human hepatoma cell line, endogenously express a high density of ASGPR, making them a suitable model for cell-based binding and uptake studies.[8]
Protocol Outline:
-
Cell Culture: HepG2 cells are cultured to an appropriate confluency in multi-well plates.
-
Ligand Incubation: The cells are incubated with a fluorescently labeled Tri-GalNAc ligand at various concentrations for a defined period (e.g., 1-4 hours) at 37°C.[9]
-
Washing: The cells are washed to remove any unbound ligand.
-
Quantification: The amount of internalized ligand is quantified using methods such as flow cytometry or fluorescence microscopy.[9][10]
-
Competition Assay (for unlabeled ligands): To determine the binding affinity of an unlabeled ligand like this compound, a competition experiment is performed. HepG2 cells are co-incubated with a fixed concentration of a fluorescently labeled reference Tri-GalNAc ligand and varying concentrations of the unlabeled test ligand. The ability of the test ligand to inhibit the uptake of the fluorescent ligand is measured, and the IC50 value (the concentration of the test ligand that inhibits 50% of the fluorescent ligand uptake) is calculated.
Visualizing the Pathway and Workflow
To better illustrate the underlying processes, the following diagrams, generated using Graphviz, depict the ASGPR-mediated endocytosis pathway and a typical experimental workflow for validating binding affinity.
Caption: ASGPR-mediated endocytosis pathway.
Caption: Workflow for ASGPR binding validation.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triantennary GalNAc Molecular Imaging Probes for Monitoring Hepatocyte Function in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dahlmanlab.org [dahlmanlab.org]
- 7. Analysis of the molecular interaction of glycosylated proteins with rabbit liver asialoglycoprotein receptors using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Trivalent vs. Monovalent GalNAc Conjugates for In Vivo Hepatocyte Targeting: A Comparative Guide
A deep dive into the experimental data reveals the superior efficacy of trivalent N-acetylgalactosamine (GalNAc) conjugates over their monovalent counterparts for targeted delivery of therapeutics to the liver. The multivalent presentation of GalNAc ligands significantly enhances binding affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to more potent and durable gene silencing effects in vivo.
This guide provides a comprehensive comparison of the in vivo performance of trivalent GalNAc conjugates, exemplified by Tri-GalNAc structures, versus monovalent GalNAc conjugates. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring targeted delivery strategies for liver-specific therapies.
Quantitative Performance Comparison
The in vivo efficacy of GalNAc-conjugated therapeutics, particularly small interfering RNAs (siRNAs), is critically dependent on the valency of the GalNAc ligand. Trivalent (or triantennary) configurations have consistently demonstrated a significant advantage over monovalent forms in preclinical studies. This enhancement is largely attributed to the "cluster effect," where the simultaneous interaction of multiple GalNAc residues with the subunits of the trimeric ASGPR results in a dramatic increase in binding avidity.[1][2][3]
| Performance Metric | Trivalent GalNAc Conjugates | Monovalent GalNAc Conjugates | Fold Improvement (Trivalent vs. Unconjugated/Monovalent) | Key Findings |
| ASGPR Binding Affinity | Nanomolar (nM) range[1] | Micromolar (µM) to Millimolar (mM) range[1][4][5] | ~10^6-fold increase in affinity compared to monovalent GalNAc[1] | The trivalent structure leads to a massive increase in binding avidity due to multivalent interactions with the ASGPR.[1] |
| In Vivo Potency (ED50) | Median effective dose (ED50) of ≤1 mg/kg for a single subcutaneous dose of enhanced stability chemistry (ESC) siRNA conjugates.[6] | Significantly higher doses required for comparable effects. | 5 to 10-fold higher potency for ESC-siRNAs vs. standard chemistry.[7] GalNAc conjugation can enhance antisense oligonucleotide (ASO) potency by ~10-fold.[8] | Trivalent conjugation dramatically reduces the effective dose required for therapeutic effect. |
| Duration of Effect | Sustained, dose-dependent gene silencing for over 9 months with chronic weekly dosing in rodents.[6] | Shorter duration of action, requiring more frequent administration. | Longer duration observed for advanced conjugate designs.[6] | The enhanced uptake and stability of trivalent conjugates lead to a more prolonged therapeutic effect. |
| Hepatocyte Targeting | Selective hepatocyte targeting with no detectable distribution in nonparenchymal cells.[3] | Reduced hepatocyte selectivity and uptake efficiency.[5] | Increased liver-to-kidney ratio at therapeutic doses.[9] | Trivalent GalNAc ensures precise delivery to the target liver cells, minimizing off-target effects. |
Experimental Methodologies
The data presented above is derived from a range of preclinical studies. Below are representative experimental protocols used to evaluate the in vivo efficacy of GalNAc-conjugated oligonucleotides.
Animal Models and Administration
-
Animal Models: Studies are typically conducted in mice (e.g., C57BL/6) and non-human primates, which are relevant models for assessing liver-targeted therapies.[6]
-
Administration: The most common route of administration for GalNAc-siRNA conjugates is subcutaneous (s.c.) injection.[6][10] This method is clinically translatable and allows for sustained release and absorption.
Efficacy Assessment: Target Gene Knockdown
-
Objective: To quantify the reduction in the expression of a target gene in the liver.
-
Protocol:
-
Animals are administered a single or multiple doses of the GalNAc-conjugated siRNA.
-
At specified time points post-administration (e.g., day 3, day 35), animals are euthanized, and liver tissue is harvested.[6]
-
Total RNA is extracted from the liver tissue.
-
The mRNA levels of the target gene are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
The percentage of target gene knockdown is calculated relative to a control group treated with a saline (PBS) or a non-targeting control siRNA.
-
Pharmacokinetic Analysis: Tissue Distribution
-
Objective: To determine the concentration and distribution of the conjugate in various tissues over time.
-
Protocol:
-
Animals receive a single dose of the labeled GalNAc-siRNA conjugate.
-
At various time points, blood samples are collected, and animals are euthanized to collect tissues (liver, kidney, spleen, etc.).
-
The concentration of the siRNA conjugate in plasma and tissue homogenates is measured using a sensitive and specific method, such as a peptide nucleic acid (PNA) hybridization assay.[11]
-
This data is used to assess liver exposure and the liver-to-kidney ratio.[6][9]
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: ASGPR-mediated endocytosis of a trivalent GalNAc-siRNA conjugate.
Caption: General experimental workflow for comparing GalNAc conjugates in vivo.
References
- 1. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Liver Targeting by Polyvalent Display of a Compact Ligand for the Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 6. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linkers for Tri-GalNAc Conjugates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of the efficacy and safety of Tri-GalNAc conjugated therapeutics. This guide provides a comprehensive comparison of different linker technologies, supported by experimental data, to inform the design of next-generation hepatocyte-targeted therapies.
The conjugation of trivalent N-acetylgalactosamine (Tri-GalNAc) to small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) has revolutionized the development of therapies for liver-related diseases. This targeting moiety facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on hepatocytes, leading to efficient cellular uptake. However, the linker connecting the Tri-GalNAc ligand to the oligonucleotide payload plays a pivotal role in the overall performance of the conjugate, influencing its stability, potency, and duration of action.
This guide delves into a comparative analysis of various linker strategies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance of Tri-GalNAc Conjugate Linkers
The choice of linker chemistry significantly impacts the in vivo performance of Tri-GalNAc conjugates. Key parameters for comparison include the median effective dose (ED50) and the duration of target gene silencing. The following table summarizes quantitative data from preclinical studies comparing different linker designs.
| Linker Type/Conjugate Design | Key Features | Target Gene | Animal Model | ED50 | Duration of Effect | Reference |
| Parent β-O-glycoside Linker | Standard, cleavable glycosidic bond | Transthyretin (TTR) | Mouse | ~1 mg/kg | Robust silencing at nadir (Day 7) | [1] |
| Metabolically Stable α/β C-glycosides | Resistant to glycosidase cleavage | Transthyretin (TTR) | Mouse | ~1 mg/kg | Similar to parent β-O-glycoside | [1] |
| Triantennary (L96) | Commonly used triantennary GalNAc construct | ANGPTL3 | Mouse | >3 mg/kg | Return to baseline by Day 42 | [2] |
| Sequential Tri-GalNAc (PO linkage) | Serial monovalent GalNAc units | ANGPTL3 | Mouse | <3 mg/kg | 83.0% reduction at Day 14 | [2] |
| Sequential Tri-GalNAc (PS linkage) | Serial monovalent GalNAc units with phosphorothioate linkage | ANGPTL3 | Mouse | ~1-3 mg/kg | 83.7% reduction at Day 14, 46.7% at Day 42 | [2] |
| Early Generation Chemistry | Not specified | Transthyretin (TTR) | Mouse | ≥25 mg/kg | Reduced activity in ASGPR-deficient models | [3] |
| Enhanced Stabilization Chemistry (ESC) | Optimized 2'-sugar modifications | Multiple | Mouse, NHP | ≤1 mg/kg | Improved potency and duration over standard chemistry | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of Tri-GalNAc conjugate linkers.
In Vivo Efficacy Evaluation in Mice
This protocol outlines the general procedure for assessing the in vivo efficacy of Tri-GalNAc-siRNA conjugates in a mouse model.
1. Animal Models:
-
C57BL/6 female mice are commonly used.[1]
-
For studies involving reduced ASGPR expression, Asgr2−/− mice can be utilized.[3]
2. Conjugate Administration:
-
GalNAc-siRNA conjugates are typically administered via a single subcutaneous (s.c.) injection.[1][5]
-
Doses can range from 0.3 mg/kg to 75 mg/kg depending on the potency of the conjugate.[1][3]
-
A phosphate-buffered saline (PBS) control group is included in all studies.[5]
3. Sample Collection:
-
Serum samples are collected at specified time points (e.g., pre-dose, day 7, 14, 21, 42) to measure target protein levels.[1][2]
-
Liver tissue can be harvested at the end of the study to quantify siRNA levels and target mRNA expression.[5][6]
4. Measurement of Target Gene Knockdown:
-
Protein Levels: Circulating target protein levels in the serum are measured using methods like ELISA.[1]
-
mRNA Levels: Target mRNA levels in the liver are quantified using quantitative PCR (qPCR).[5]
5. Data Analysis:
-
The percentage of target protein or mRNA reduction is calculated relative to the PBS-treated control group.
-
ED50 values are determined by plotting the dose-response curve.[1]
Synthesis of Tri-GalNAc Conjugates
The synthesis of Tri-GalNAc conjugated oligonucleotides is a multi-step process.
1. Synthesis of Monomeric GalNAc Phosphoramidites:
-
Monomeric GalNAc phosphoramidites can be synthesized from commercially available penta-acetylated galactosamine through a fused oxazoline intermediate.[7]
-
Ring opening of the oxazoline with various alcohols can introduce linkers of different lengths.[7]
2. Solid-Phase Oligonucleotide Synthesis:
-
The GalNAc moieties are conjugated to the oligonucleotide during solid-phase synthesis.[7]
-
For sequential trivalent GalNAc conjugates, the monomeric phosphoramidites are added sequentially to the 3'-end of the sense strand.[2]
-
For triantennary conjugates, a pre-synthesized trivalent GalNAc cluster is attached.
3. Purification and Characterization:
-
The final conjugate is purified using techniques like HPLC.
-
The integrity of the conjugate is confirmed by mass spectrometry.[1]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key pathways and experimental processes involved in the analysis of Tri-GalNAc conjugate linkers.
Caption: ASGPR-mediated uptake of Tri-GalNAc-siRNA conjugates.
The diagram above illustrates the cellular uptake pathway of Tri-GalNAc-siRNA conjugates via the asialoglycoprotein receptor (ASGPR). Upon binding to ASGPR on the surface of hepatocytes, the conjugate is internalized through clathrin-mediated endocytosis.[8] Inside the early endosome, a drop in pH can facilitate the cleavage of certain linkers, releasing the siRNA payload.[8] In contrast, conjugates with metabolically stable linkers may remain intact. Subsequently, the siRNA must escape the endosome to enter the cytoplasm, where it can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of the target mRNA.[1]
Caption: Workflow for in vivo evaluation of Tri-GalNAc conjugates.
This flowchart outlines the key steps in the preclinical evaluation of Tri-GalNAc conjugates with different linkers. The process begins with the chemical synthesis of the specific linker and its conjugation to the oligonucleotide. The resulting conjugate is then administered to an animal model, typically mice. At predetermined time points, biological samples such as serum and liver tissue are collected for analysis. Quantitative assays, including ELISA for protein levels and qPCR for mRNA and siRNA levels, are performed to assess the efficacy of the conjugate. The collected data is then analyzed to determine key performance metrics like ED50 and the duration of the therapeutic effect.
References
- 1. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 2. Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel GalNAc linker moieties, conjugation to antisense oligonucleotides and evaluation in mice [morressier.com]
- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbohydrate Conjugates: Immunogenicity for Vaccines vs. Targeted Drug Delivery
In the landscape of advanced therapeutics and vaccine development, carbohydrate conjugates have emerged as a versatile and powerful platform. However, their biological function is critically dependent on their design and the context of their application. This guide provides a comparative analysis of two distinct applications of carbohydrate conjugate technology: the use of carbohydrate-protein conjugates to elicit a robust immune response in vaccines, and the use of Tri-GalNAc conjugates for targeted drug delivery.
While "Tri-GalNAc(OAc)3-Cbz" is a specific chemical entity, its primary application lies in its deprotected form as a targeting ligand for hepatocytes, rather than as an immunogen in vaccines. Therefore, this guide will compare the established principles of glycoconjugate vaccines with the well-documented role of Tri-GalNAc conjugates in targeted delivery to provide a clear, data-supported overview for researchers, scientists, and drug development professionals.
Section 1: The Dual Roles of Carbohydrate Conjugates
Carbohydrates, particularly polysaccharides, are often poorly immunogenic on their own, especially in infants and the elderly.[1][2][3] This is because they are T-cell independent antigens, which primarily stimulate IgM production without inducing immunological memory.[1][2][3] To overcome this, vaccine developers conjugate these carbohydrates to immunogenic carrier proteins, transforming them into T-cell dependent antigens that can elicit a strong and lasting immune response.[4][5][6][7]
Conversely, specific carbohydrate structures can be used not as antigens, but as high-affinity ligands for receptors on target cells. The triantennary N-acetylgalactosamine (Tri-GalNAc) cluster is a prime example, exhibiting high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells (hepatocytes).[8][9][10] This interaction is exploited to deliver therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), specifically to the liver.[9][11]
The following table summarizes the fundamental differences between these two applications.
| Feature | Glycoconjugate Vaccines | Tri-GalNAc Targeted Delivery Conjugates |
| Primary Goal | Elicit a robust, antigen-specific immune response (immunogenicity).[5][7] | Deliver a therapeutic payload to a specific cell type (hepatocytes).[9][11] |
| Carbohydrate Role | Antigen (the component the immune system targets). | Targeting Ligand (binds to a specific cell surface receptor).[8][10] |
| Conjugation Partner | Immunogenic Carrier Protein (e.g., Tetanus Toxoid, CRM197).[4][5][12] | Therapeutic Payload (e.g., siRNA, ASO, small molecules).[9][11] |
| Target Cell | Antigen-Presenting Cells (APCs), B-cells.[13][14] | Hepatocytes.[8][10] |
| Cellular Receptor | B-cell Receptor (BCR), MHC Class II (on APCs).[14][] | Asialoglycoprotein Receptor (ASGPR).[8][9] |
| Biological Outcome | Production of high-affinity IgG antibodies, immunological memory.[13][16] | Internalization (endocytosis) and release of the payload into the cell.[11][17] |
| Desired Immune Response | Strong and specific (Th2-biased, T-cell dependent).[16][18] | Minimal to none (to avoid clearance and adverse effects). |
Section 2: Mechanisms of Action
The divergent goals of these two conjugate types are reflected in their distinct biological pathways.
Immunogenicity Pathway of Glycoconjugate Vaccines
A glycoconjugate vaccine works by engaging the adaptive immune system to generate a memory response against the carbohydrate antigen.[13][18] The process is initiated when a B-cell recognizes and binds the carbohydrate portion of the vaccine via its B-cell receptor (BCR). The entire conjugate is then internalized, and the carrier protein is processed into peptides. These peptides are presented on the B-cell's surface by MHC class II molecules to helper T-cells.[14][] This T-cell help is crucial; it stimulates the B-cell to undergo clonal expansion, affinity maturation, and class switching to produce high-affinity, long-lasting IgG antibodies against the carbohydrate.[13][14][16]
Caption: T-cell dependent immune response to a glycoconjugate vaccine.
Targeted Delivery Pathway of Tri-GalNAc Conjugates
In contrast, the goal of a Tri-GalNAc conjugate is to evade a broad immune response and act as a "molecular key" for a specific cellular lock. The Tri-GalNAc ligand binds with high avidity to the ASGPR on hepatocytes.[8][10] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the conjugate, forming an endosome.[9][11] Inside the cell, the endosome's environment changes, leading to the release of the conjugate from the receptor and, subsequently, the release of the therapeutic payload into the cytoplasm where it can perform its function.[11] The ASGPR is then recycled back to the cell surface.[11]
Caption: ASGPR-mediated uptake of a Tri-GalNAc conjugate.
Section 3: Experimental Protocols
Assessing the performance of these conjugates requires distinct experimental approaches.
Protocol: Assessing Immunogenicity of a Glycoconjugate Vaccine
This protocol outlines a standard preclinical workflow to determine the immunogenicity of a novel carbohydrate-protein conjugate vaccine in an animal model (e.g., mice).
Objective: To quantify the carbohydrate-specific antibody response and assess the induction of immunological memory.
Workflow:
Caption: Experimental workflow for assessing vaccine immunogenicity.
Methodologies:
-
Immunization:
-
Divide animals into groups (e.g., Vaccine, Adjuvant only, Saline control).
-
Collect pre-immune serum (Day -1).
-
Administer the primary immunization (Day 0) via a specified route (e.g., subcutaneous) with the glycoconjugate vaccine formulated with an appropriate adjuvant (e.g., Alum).
-
Administer a booster immunization on Day 14.
-
-
Serum Collection:
-
Collect blood samples at specified time points (e.g., Day 13 and Day 28) to assess primary and secondary responses.
-
Isolate serum and store at -80°C.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat microtiter plates with the carbohydrate antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the collected sera to the wells.
-
Detect bound antibodies using enzyme-linked secondary antibodies specific for mouse IgG and IgM.
-
Add a substrate and measure the colorimetric change. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above a pre-defined cutoff.
-
-
T-cell Response Analysis (ELISpot):
-
Isolate splenocytes from immunized animals.
-
Stimulate the cells in vitro with the carrier protein.
-
Use an ELISpot assay to quantify the number of cells secreting specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) in response to the stimulation.
-
Protocol: Assessing Cellular Uptake of a Tri-GalNAc Conjugate
Objective: To confirm ASGPR-mediated uptake of a fluorescently-labeled Tri-GalNAc conjugate in a human hepatocyte cell line (e.g., HepG2).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media.
-
Treatment: Incubate cells with a fluorescently-labeled Tri-GalNAc conjugate. Include control groups:
-
Unlabeled conjugate (for competition).
-
A different fluorescent molecule without the Tri-GalNAc ligand.
-
Treatment at 4°C (to inhibit active transport).
-
-
Analysis:
-
Flow Cytometry: After incubation, wash the cells to remove unbound conjugate, detach them, and analyze via flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which corresponds to the amount of uptake.
-
Confocal Microscopy: Grow cells on coverslips, treat as above, and then fix and stain for cellular compartments (e.g., lysosomes). Image using a confocal microscope to visualize the internalization and subcellular localization of the conjugate.[11][17]
-
Section 4: Comparative Performance and Data
As no direct immunogenicity data for this compound as a vaccine exists, this section compares the expected outcomes of a successful glycoconjugate vaccine with a successful Tri-GalNAc delivery agent based on established literature.
Table 1: Immunogenicity Profile Comparison
| Parameter | High-Performing Glycoconjugate Vaccine | Effective Tri-GalNAc Delivery Agent |
| Antigen-Specific IgG Titer | High (e.g., >1:10,000) post-boost. | Not applicable/Undesirable. |
| IgM to IgG Class Switch | Evident after primary immunization. | Not applicable. |
| Booster Effect (Memory) | Significant (4-10 fold) increase in IgG titer after second dose.[13] | Not applicable. |
| Antibody Avidity | High; increases with subsequent immunizations (avidity maturation). | Not applicable. |
| Th1/Th2 Cytokine Profile | Typically a balanced or Th2-skewed profile (e.g., IL-4, IL-5).[14] | Should not induce significant cytokine release. |
| Adverse Events | Local inflammation at the injection site is common and often linked to the adjuvant.[19] | Should have a low incidence of immune-related adverse events. |
Table 2: Delivery Efficiency Profile Comparison
| Parameter | High-Performing Glycoconjugate Vaccine | Effective Tri-GalNAc Delivery Agent |
| Target Cell Uptake | Efficiently taken up by Antigen-Presenting Cells. | High and specific uptake by hepatocytes (>90%). |
| Off-Target Accumulation | Distributed to lymphoid organs. | Minimal accumulation in non-liver tissues. |
| Payload Activity | Not applicable. | High potency (e.g., low nanomolar EC50 for gene silencing). |
| Duration of Effect | Long-term (months to years) due to immunological memory. | Dependent on the payload's mechanism and stability (days to months). |
Conclusion
The comparison between glycoconjugate vaccines and Tri-GalNAc-based delivery systems highlights the remarkable adaptability of carbohydrate chemistry in modern medicine. While both platforms leverage the unique properties of carbohydrates, their design principles, mechanisms of action, and desired biological outcomes are fundamentally different. Glycoconjugate vaccines are engineered for high immunogenicity, using a carbohydrate antigen and a protein carrier to stimulate a robust and lasting adaptive immune response. In contrast, Tri-GalNAc conjugates are designed for stealth and specificity, using the carbohydrate as a precise targeting ligand to deliver therapies to the liver while avoiding a significant immune reaction. Understanding these distinctions is critical for professionals in the field to select and develop the appropriate conjugate strategy for their intended therapeutic application.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunobiology of Carbohydrates: Implications for Novel Vaccine and Adjuvant Design Against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Protein carriers of conjugate vaccines: Characteristics, development, and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate-protein conjugate vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 10. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends | MDPI [mdpi.com]
- 13. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. Cognate Stimulatory B-Cell–T-Cell Interactions Are Critical for T-Cell Help Recruited by Glycoconjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Evaluating and Managing Immunogenicity for Vaccines - Genoskin [genoskin.com]
Confirming Lysosomal Degradation with Tri-GalNAc-LYTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Lysosome-Targeting Chimeras (LYTACs) has opened a new frontier in targeted protein degradation, extending this therapeutic modality to extracellular and membrane-bound proteins. Specifically, Tri-GalNAc-LYTACs leverage the liver-specific asialoglycoprotein receptor (ASGPR) to hijack the endo-lysosomal pathway, offering a cell-type-specific degradation strategy.[1][2][3][4] This guide provides a comparative overview of the essential experimental methods required to definitively confirm that a Tri-GalNAc-LYTAC mediates protein degradation via the lysosome, comparing its mechanism to other degradation technologies.
The Tri-GalNAc-LYTAC Degradation Pathway
Tri-GalNAc-LYTACs are bifunctional molecules composed of a ligand that binds to a target protein and a triantennary N-acetylgalactosamine (tri-GalNAc) motif that binds with high affinity to the ASGPR on the surface of hepatocytes.[1][5] This engagement induces the formation of a ternary complex, which is then internalized by the cell through clathrin-mediated endocytosis. The resulting vesicle traffics through the endosomal system and ultimately fuses with the lysosome. Inside the acidic environment of the lysosome, hydrolytic enzymes degrade the target protein, while the ASGPR is recycled back to the cell surface.[6][7]
Experimental Confirmation of Lysosomal Degradation
Confirming that protein down-regulation occurs through the lysosomal pathway is critical. The cornerstone of this validation is the use of lysosomal inhibitors, which block the degradation process and should lead to the "rescue" of the target protein.
References
- 1. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation – ScienceOpen [scienceopen.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways | MDPI [mdpi.com]
- 7. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Tri-GalNAc Conjugated Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetics of triantennary N-acetylgalactosamine (Tri-GalNAc) conjugated oligonucleotides, comparing their performance with alternative delivery platforms. Experimental data from preclinical and clinical studies are presented to support the objective comparison, along with detailed methodologies for key analytical and in vivo procedures.
Executive Summary
Tri-GalNAc conjugation has emerged as a leading strategy for the targeted delivery of oligonucleotide therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This approach leverages the high-affinity interaction between the Tri-GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and specifically expressed on the surface of liver cells. This targeted delivery mechanism significantly enhances the potency and duration of action of the oligonucleotide payload compared to unconjugated oligonucleotides. Furthermore, Tri-GalNAc conjugates offer a favorable pharmacokinetic profile, characterized by rapid subcutaneous absorption, efficient hepatic uptake, and a prolonged half-life in the target tissue. When compared to other delivery systems like lipid nanoparticles (LNPs), Tri-GalNAc conjugates represent a chemically defined, smaller entity that allows for subcutaneous administration and avoids some of the complexities and potential toxicities associated with LNP formulations.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Tri-GalNAc conjugated oligonucleotides in comparison to unconjugated oligonucleotides and LNP-formulated siRNAs.
Table 1: Pharmacokinetic Parameters of a Tri-GalNAc-conjugated ASO (ISIS 681257) vs. Unconjugated ASO in Mice [1][2]
| Parameter | Tri-GalNAc-ASO (ISIS 681257) | Unconjugated ASO (ISIS 494372) |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC) |
| Potency (ED50 for liver mRNA reduction) | 0.32 mg/kg/week | 6.38 mg/kg/week (>20-fold less potent) |
| Plasma Clearance | Rapid | Slower |
| Tissue Half-life (liver) | ~7-8 days | Not explicitly stated, but generally shorter |
| Major species in plasma | Intact Conjugate | Unconjugated ASO |
| Major species in liver (>48h) | Unconjugated ASO | Unconjugated ASO |
| Plasma Protein Binding | >94% | High |
Table 2: Comparative Pharmacokinetic Profile of Tri-GalNAc Conjugates in Different Species [3]
| Species | Tmax (subcutaneous) | Plasma Half-life |
| Mice | 0.25 - 1 hour | Relatively short |
| Monkeys | 1 - 4 hours | Relatively short |
| Humans | 0.5 - 5 hours | Relatively short |
Table 3: Comparison of Tri-GalNAc-siRNA Conjugates and Lipid Nanoparticle (LNP) Delivery Systems [4][5]
| Feature | Tri-GalNAc-siRNA Conjugates | Lipid Nanoparticles (LNPs) |
| Targeting Mechanism | Active targeting via ASGPR | Primarily passive accumulation in the liver |
| Route of Administration | Subcutaneous | Intravenous |
| Endosomal Escape Efficiency | ~20-30% | ~70-90% |
| Molecular Characteristics | Small, chemically defined entity | Larger, multi-component formulation (~100 nm) |
| Manufacturing | Scalable, chemically defined synthesis | More complex manufacturing process |
| Immunogenicity | Generally low | Can activate complement pathways |
Experimental Protocols
In Vivo Administration of Oligonucleotides in Mice
This protocol describes the subcutaneous administration of oligonucleotides to mice for pharmacokinetic studies.[4][6]
Materials:
-
Oligonucleotide dosing solutions prepared in sterile phosphate-buffered saline (PBS).
-
Sterile 1-mL syringes with 25-27 gauge needles.
-
Mouse restraints.
-
70% ethanol.
Procedure:
-
Prepare dosing solutions of the Tri-GalNAc conjugated oligonucleotide and comparator molecules in sterile PBS at the desired concentrations.
-
Acclimatize mice to handling for several days prior to the study.
-
On the day of dosing, gently restrain the mouse.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine, ensuring it does not puncture the underlying muscle.
-
Inject the desired volume of the dosing solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Quantification of Oligonucleotides in Plasma by Hybridization ELISA
This protocol outlines a general procedure for the quantification of oligonucleotides in plasma samples using a hybridization-based enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Plasma samples from treated and control animals.
-
Capture probe (biotinylated oligonucleotide complementary to the target).
-
Detection probe (digoxigenin-labeled oligonucleotide complementary to the target).
-
NeutrAvidin-coated 96-well plates.
-
Hybridization buffer (e.g., 1 M NaCl, 1x TE buffer, 0.1% Triton X-100).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2 N H2SO4).
-
Plate reader.
Procedure:
-
Prepare standards and quality controls by spiking known concentrations of the oligonucleotide into control plasma.
-
In a separate 96-well plate, hybridize the plasma samples, standards, and controls with the capture and detection probes in hybridization buffer for 1 hour at 37°C.
-
Transfer 100 µL of the hybridization mixture to a NeutrAvidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated capture probe to bind.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the anti-digoxigenin-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Construct a standard curve and determine the concentration of the oligonucleotide in the unknown samples.
Quantification of Oligonucleotides in Liver Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of oligonucleotides from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Liver tissue samples.
-
Homogenization buffer.
-
Proteinase K.
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).
-
SPE conditioning, wash, and elution buffers.
-
LC-MS/MS system with an appropriate column (e.g., C18).
-
Mobile phases (e.g., ion-pairing reagents like HFIP and TEA in water and methanol).
-
Internal standard.
Procedure:
-
Tissue Homogenization:
-
Accurately weigh a portion of the liver tissue.
-
Add homogenization buffer and homogenize using a bead beater or other appropriate method.
-
Treat the homogenate with proteinase K to digest proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by an equilibration buffer.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge with appropriate wash buffers to remove interfering substances.
-
Elute the oligonucleotide from the cartridge using an elution buffer.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the oligonucleotide from other components using a gradient elution with the specified mobile phases.
-
Detect and quantify the oligonucleotide and its metabolites using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards prepared in control liver homogenate.
-
Determine the concentration of the oligonucleotide in the tissue samples.
-
Visualizations
ASGPR-Mediated Endocytosis of Tri-GalNAc Conjugates
Caption: ASGPR-mediated uptake of Tri-GalNAc conjugated oligonucleotides.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of oligonucleotides.
References
- 1. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. scispace.com [scispace.com]
- 5. mz-at.de [mz-at.de]
- 6. academic.oup.com [academic.oup.com]
Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Tri-GalNAc(OAc)3-Cbz with Other Lectins
For researchers, scientists, and drug development professionals, understanding the binding specificity of therapeutic and diagnostic agents is paramount. This guide provides a comparative analysis of the cross-reactivity of the synthetic trivalent N-acetylgalactosamine derivative, Tri-GalNAc(OAc)3-Cbz, with a panel of relevant lectins. By presenting key experimental data and detailed protocols, this document aims to facilitate a comprehensive assessment of this compound's selectivity, a critical factor in its development for targeted applications.
The Tri-GalNAc cluster is a well-established high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] This specific interaction has positioned Tri-GalNAc-conjugated molecules as promising candidates for liver-targeted therapies.[3][4] However, the potential for off-target binding to other lectins that also recognize terminal GalNAc residues necessitates a thorough investigation of cross-reactivity. Such interactions could lead to unintended cellular uptake, reduced efficacy, and potential side effects.
This guide explores the binding profile of this compound against a selection of GalNAc-binding lectins, providing a framework for evaluating its specificity and guiding further research.
Comparative Binding Affinity of Tri-GalNAc Derivatives
While specific binding data for this compound across a wide range of lectins is not extensively published, the following table summarizes the known high-affinity interaction with its primary target, the asialoglycoprotein receptor (ASGPR), and provides a comparative look at other lectins known to recognize GalNAc residues. The data for ASGPR is based on similar Tri-GalNAc constructs, highlighting the potent binding achieved through the trivalent presentation of GalNAc.
| Ligand | Lectin | Known/Reported Affinity (Kd or IC50) | Binding Specificity |
| Tri-GalNAc Conjugate | Asialoglycoprotein Receptor (ASGPR) | nM range [5] | High |
| This compound | Helix pomatia Agglutinin (HPA) | Data not available | Recognizes terminal α-GalNAc |
| This compound | Soybean Agglutinin (SBA) | Data not available | Prefers terminal α- or β-linked GalNAc |
| This compound | Dolichos biflorus Agglutinin (DBA) | Data not available | Specific for terminal α-GalNAc |
| Monovalent GalNAc | Asialoglycoprotein Receptor (ASGPR) | µM range[4] | Moderate |
Note: The affinity of Tri-GalNAc conjugates for ASGPR is significantly enhanced due to the cluster effect, with trivalent structures showing up to a 10^6-fold increase in affinity compared to monovalent GalNAc.[6]
Experimental Protocols for Assessing Lectin Cross-Reactivity
To facilitate further research into the cross-reactivity of this compound, two common and robust experimental protocols are detailed below: Surface Plasmon Resonance (SPR) and Enzyme-Linked Lectin Assay (ELLA).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., NHS, EDC, ethanolamine)
-
Purified lectins (e.g., HPA, SBA, DBA)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., a high concentration of a simple sugar like GalNAc or a low pH solution)
Protocol:
-
Lectin Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified lectin solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized lectin surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Enzyme-Linked Lectin Assay (ELLA) for Competitive Binding Analysis
ELLA is a high-throughput method for determining the inhibitory potential of a compound against the binding of a lectin to its immobilized ligand.
Materials:
-
96-well microtiter plates
-
GalNAc-conjugated polymer or glycoprotein for coating
-
Horseradish peroxidase (HRP)-conjugated lectins (e.g., HRP-HPA, HRP-SBA)
-
This compound (inhibitor)
-
Blocking buffer (e.g., Carbo-Free Blocking Solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a GalNAc-conjugated polymer or glycoprotein overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a carbohydrate-free blocking buffer for 1 hour at room temperature.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate the HRP-conjugated lectin with the different concentrations of this compound for 1 hour at room temperature.
-
-
Binding and Detection:
-
Transfer the pre-incubated lectin-inhibitor mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove unbound lectin.
-
Add the HRP substrate and incubate until a color develops.
-
-
Data Analysis:
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the lectin binding.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating lectin cross-reactivity, the following diagrams illustrate the key steps in both SPR and ELLA methodologies.
References
- 1. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular basis of recognition by Gal/GalNAc specific legume lectins: influence of Glu 129 on the specificity of peanut agglutinin (PNA) towards C2-substituents of galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lectin Domains of Polypeptide GalNAc Transferases Exhibit Glycopeptide Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 6. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tri-GalNAc(OAc)3-Cbz: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tri-GalNAc(OAc)3-Cbz, a critical component in the synthesis of GalNAc-lysosome targeting chimeras (LYTACs), ensuring its proper disposal is paramount for laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with general laboratory safety protocols and information outlined in its Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure to the chemical.[3][4][5][6]
Required PPE:
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols.[5] |
| Face Protection | Face shield (in addition to goggles) | Provides a full barrier against splashes to the face.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills on clothing and skin.[3][4] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | Use a respirator if significant dust or aerosol generation is anticipated.[3] |
Disposal Procedures
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[2] This typically involves treating it as a non-halogenated solid chemical waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect any unused or expired solid this compound in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Items such as weighing boats, contaminated paper towels, gloves, and pipette tips should be collected in a separate, clearly labeled container for solid chemical waste.[7]
-
Liquid Waste: If this compound has been dissolved in a solvent, it should be disposed of in the appropriate non-halogenated solvent waste container.[8] Ensure that the solvent is compatible with the other contents of the waste container.[9]
Step 2: Packaging and Labeling
All waste containers must be appropriately packaged and labeled to ensure safe handling and disposal by your institution's environmental health and safety (EHS) department.
-
Container: Use a robust, leak-proof container with a secure lid.
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list any solvents or other chemicals mixed in the waste.
Step 3: Storage and Collection
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Arrange for waste pickup through your institution's EHS office.
Decontamination and Spill Response
In the event of a spill, immediate and proper decontamination is essential to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully sweep or wipe up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material to contain and soak up the spill.[7][10]
-
Decontamination: The Safety Data Sheet for this compound suggests decontaminating surfaces and equipment by scrubbing with alcohol.[2] After the initial cleanup, wipe the affected area with a cloth dampened with a suitable laboratory detergent and water.[2]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[7][11]
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.
Caption: Disposal workflow for this compound.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. trimaco.com [trimaco.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. sc.edu [sc.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. westlab.com [westlab.com]
Personal protective equipment for handling Tri-GalNAc(OAc)3-Cbz
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tri-GalNAc(OAc)3-Cbz. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 186613-57-0[1]
Hazard Identification: According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following classifications:
-
Acute toxicity, oral (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
Hazard statements include:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
Personal Protective Equipment (PPE)
Standard laboratory best practices and the hazardous nature of this compound necessitate the use of appropriate personal protective equipment to prevent exposure and ensure personal safety.[2]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles.[1] | Protects eyes from splashes and airborne particles.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves.[1] | Prevents direct skin contact and chemical contamination.[2] |
| Body Protection | Laboratory Coat | Full-length, buttoned.[1][3] | Shields skin and personal clothing from accidental spills.[2] |
| Foot Protection | Closed-Toe Shoes | Substantial shoes covering the entire foot.[2] | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental settings.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Avoid exposure to moisture and direct sunlight.[2]
2. Preparation and Handling:
-
Work Area: Conduct all handling and preparation in a designated, well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
-
Equipment: Use clean, dedicated spatulas, weighing paper, and glassware to prevent cross-contamination.[2]
-
Weighing: When weighing the powder, handle it carefully to minimize the creation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the work area.[1]
3. In Case of Exposure:
-
Skin Contact: If the compound comes into contact with skin, wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
Responsible disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Compound Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal company.
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.[2] These materials should be collected in a designated, sealed hazardous waste container for proper disposal.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
